Furo[3,4-c]pyridin-3(1H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZSWZXQFEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decoding the IUPAC Nomenclature: A Structural Perspective
An In-depth Technical Guide to Furo[3,4-c]pyridin-3(1H)-one: Nomenclature, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Furo[3,4-c]pyridin-3(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the intricacies of its IUPAC nomenclature, explore detailed synthetic and characterization protocols, and discuss its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that each name corresponds to a unique and unambiguous structure. The name Furo[3,4-c]pyridin-3(1H)-one is a prime example of this system applied to a fused heterocyclic system. Let's deconstruct the name to understand the molecule's architecture.
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Parent Heterocycles : The name indicates the fusion of two parent heterocyclic rings: a furan ring (the "Furo" prefix) and a pyridine ring.
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Fusion Descriptors [3,4-c] : This critical component describes how the two rings are joined.
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The numbers 3,4 specify the sides of the furan ring involved in the fusion. The standard numbering of furan begins at the oxygen atom as position 1 and proceeds around the ring. Thus, the fusion involves the bond between carbon-3 and carbon-4 of the furan ring.
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The letter c indicates the side of the pyridine ring where the fusion occurs. The sides of the pyridine ring are lettered alphabetically, with the bond between N-1 and C-2 being side 'a', C-2 and C-3 being side 'b', and C-3 and C-4 being side 'c'.
-
-
The Suffix -3(1H)-one :
-
The -one suffix signifies the presence of a ketone (a carbonyl group, C=O) on the fused ring system.
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The number 3 indicates the position of this carbonyl group according to the numbering of the entire fused system.
-
The (1H) denotes an "indicated hydrogen" at position 1. This is necessary to specify the location of a hydrogen atom on a nitrogen that would otherwise have multiple possible locations for its double bonds.
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By following these IUPAC rules, we can precisely construct the chemical structure of Furo[3,4-c]pyridin-3(1H)-one.
Synthesis and Characterization
The synthesis of Furo[3,4-c]pyridin-3(1H)-one and its derivatives is a key area of research, as access to these scaffolds is essential for exploring their therapeutic potential. A common and effective method involves the intramolecular cyclization of a suitably substituted pyridine precursor.
General Synthetic Workflow
A representative synthesis often starts from a substituted pyridine, which is then elaborated to introduce the necessary functional groups for the subsequent cyclization to form the furanone ring. The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of Furo[3,4-c]pyridin-3(1H)-one.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a Furo[3,4-c]pyridin-3(1H)-one derivative, based on established literature procedures.
Reaction: Intramolecular cyclization of 3-carboxymethyl-4-hydroxypyridine-2-carboxylic acid.
Step-by-Step Methodology:
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Starting Material Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3-carboxymethyl-4-hydroxypyridine-2-carboxylic acid in 100 mL of acetic anhydride.
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Reaction Execution : Heat the reaction mixture to reflux (approximately 140 °C) and maintain this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
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Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.
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Purification : Collect the crude solid by vacuum filtration and wash it with cold water (3 x 50 mL). Recrystallize the solid from ethanol to yield the pure Furo[3,4-c]pyridin-3(1H)-one derivative as a crystalline solid.
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Drying : Dry the purified product in a vacuum oven at 60 °C for 12 hours.
Characterization Data
The identity and purity of the synthesized Furo[3,4-c]pyridin-3(1H)-one are confirmed using a suite of analytical techniques. The table below summarizes the expected characterization data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the furanone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon (around 170 ppm), aromatic carbons, and the methylene carbon. |
| IR Spectroscopy | A strong absorption band for the lactone carbonyl group (around 1760 cm⁻¹), and characteristic bands for C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Significance in Medicinal Chemistry and Drug Development
The Furo[3,4-c]pyridin-3(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets with high affinity, often serving as a core component in the design of potent and selective inhibitors.
Key Therapeutic Targets
Derivatives of Furo[3,4-c]pyridin-3(1H)-one have been investigated for their activity against several important classes of enzymes, including:
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Kinases : Many kinase inhibitors incorporate fused heterocyclic systems to interact with the ATP-binding site. The Furo[3,4-c]pyridin-3(1H)-one scaffold can be functionalized to target specific kinases involved in cancer cell proliferation and signaling.
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Poly (ADP-ribose) polymerase (PARP) : PARP inhibitors are an established class of anti-cancer agents. The lactone and pyridine moieties of the Furo[3,4-c]pyridin-3(1H)-one core can form key hydrogen bonding interactions within the PARP active site.
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Other Enzymes : This scaffold has also been explored for the inhibition of other enzymes, such as phosphodiesterases and histone deacetylases.
Illustrative Signaling Pathway Involvement
The following diagram illustrates a simplified signaling pathway where a kinase inhibitor based on the Furo[3,4-c]pyridin-3(1H)-one scaffold might act.
Caption: Inhibition of a kinase signaling pathway by a Furo[3,4-c]pyridin-3(1H)-one derivative.
Conclusion
Furo[3,4-c]pyridin-3(1H)-one represents a versatile and valuable scaffold in modern medicinal chemistry. A thorough understanding of its IUPAC nomenclature is fundamental for any scientist working with this compound. The synthetic routes to this molecule are well-established, allowing for the generation of diverse libraries of derivatives for biological screening. The demonstrated activity of these derivatives against key therapeutic targets, such as kinases and PARP, underscores the potential of the Furo[3,4-c]pyridin-3(1H)-one core in the development of next-generation therapeutics. Future research in this area will undoubtedly continue to uncover new applications for this remarkable heterocyclic system.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
PubChem. Furo[3,4-c]pyridin-3(1H)-one. National Center for Biotechnology Information. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley. [Link]
The Furo[3,4-c]pyridin-3(1H)-one Scaffold: A Technical Guide for Drug Discovery
An In-depth Exploration of the Synthesis, Characterization, and Therapeutic Potential of a Privileged Heterocyclic Core
Authored by a Senior Application Scientist
Abstract
The Furo[3,4-c]pyridin-3(1H)-one core, a notable heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile synthetic utility and the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of this privileged structure, intended for researchers, scientists, and professionals in the field of drug development. The guide delineates the fundamental chemical properties, provides a detailed, validated synthetic protocol, and presents a thorough characterization using contemporary analytical techniques. Furthermore, it delves into the established and potential therapeutic applications of Furo[3,4-c]pyridin-3(1H)-one derivatives, with a particular focus on their roles as antiviral, anticancer, and immunomodulatory agents. The underlying mechanisms of action are explored through the lens of key molecular targets, including viral neuraminidase, Epidermal Growth Factor Receptor (EGFR), Methionine Aminopeptidase 2 (MetAP2), and Dihydroorotate Dehydrogenase (DHODH). This document aims to serve as an authoritative resource, integrating established knowledge with practical, field-proven insights to facilitate the innovative application of the Furo[3,4-c]pyridin-3(1H)-one scaffold in modern drug discovery endeavors.
Core Compound Identification and Properties
The foundational molecule of this guide is Furo[3,4-c]pyridin-3(1H)-one. Its unique bicyclic structure, fusing a furanone ring with a pyridine ring, imparts specific physicochemical properties that make it an attractive starting point for the synthesis of diverse compound libraries.
Canonical SMILES: C1C2=C(C=NC=C2)C(=O)O1[1]
CAS Number: 5657-52-3[2]
Molecular Formula: C₇H₅NO₂[2]
Molecular Weight: 135.12 g/mol [2]
| Property | Value | Source |
| IUPAC Name | 1H-furo[3,4-c]pyridin-3-one | PubChem[1] |
| Synonyms | 6-azaphthalide, 1H,3H-furo[3,4-c]pyridin-3-one | PubChem[1] |
| XLogP3 | 0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | ChemScene (Computed)[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene (Computed)[2] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | PubChem (Computed) |
Synthesis and Characterization
The synthesis of the Furo[3,4-c]pyridin-3(1H)-one core is a critical first step in the exploration of its chemical space. While various synthetic routes to its derivatives have been reported, a reliable and reproducible method for the parent compound is essential. The following protocol describes a robust synthesis starting from commercially available pyridine-3,4-dicarboxylic anhydride.
Synthetic Protocol: Selective Reduction of Pyridine-3,4-dicarboxylic Anhydride
The selective reduction of one of the carbonyl groups of the anhydride to a methylene group is the key transformation. This can be achieved with a mild reducing agent that is compatible with the pyridine ring.
Reaction Scheme:
Materials:
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Pyridine-3,4-dicarboxylic anhydride (Cinchomeronic Anhydride) (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyridine-3,4-dicarboxylic anhydride (1.0 eq) and anhydrous THF. The resulting suspension is cooled to 0 °C in an ice bath.
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Reduction: Sodium borohydride (1.5 eq) is dissolved in a minimal amount of deionized water and added dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C. The mixture is then concentrated under reduced pressure to remove the THF. The aqueous residue is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Furo[3,4-c]pyridin-3(1H)-one as a solid.
Analytical Characterization
The identity and purity of the synthesized Furo[3,4-c]pyridin-3(1H)-one should be confirmed by a suite of analytical techniques. Below are the expected spectral data.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the furanone ring. |
| ¹³C NMR | The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon. |
| IR Spectroscopy | Key vibrational bands anticipated include a strong carbonyl (C=O) stretch around 1760 cm⁻¹, C-O-C stretching, and aromatic C-H and C=N stretching frequencies. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ at m/z 135, with characteristic fragmentation patterns. |
Therapeutic Applications and Mechanisms of Action
The Furo[3,4-c]pyridin-3(1H)-one scaffold is a key building block for a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Antiviral Activity: Neuraminidase Inhibition
Derivatives of Furo[3,4-c]pyridin-3(1H)-one have demonstrated significant anti-influenza virus activity by acting as neuraminidase (NA) inhibitors.[3] Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected host cells.[1][4][5]
Mechanism of Action:
Furopyridinone-based inhibitors are designed to mimic the transition state of the natural substrate of neuraminidase, sialic acid. By binding to the active site of the enzyme, these inhibitors block its function, leading to the aggregation of new virions on the host cell surface and preventing their release and subsequent infection of other cells.[5][6]
Anticancer Activity: Targeting Key Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[7] Its dysregulation is a hallmark of many cancers. Furopyridine derivatives have been investigated as potent inhibitors of EGFR.
Mechanism of Action:
These small molecule inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the intracellular kinase domain of EGFR.[7] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[7]
Methionine aminopeptidase 2 (MetAP2) is an enzyme that plays a critical role in the processing of newly synthesized proteins and is essential for angiogenesis, the formation of new blood vessels that tumors need to grow.[8][9][10]
Mechanism of Action:
Furopyridinone derivatives can act as inhibitors of MetAP2 by binding to its active site.[9] This inhibition disrupts protein maturation and, consequently, hinders the proliferation of endothelial cells, a key step in angiogenesis. By cutting off the blood supply to tumors, these inhibitors can suppress tumor growth and metastasis.[8][10]
Immunomodulatory Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[11]
Mechanism of Action:
Cerpegin-derived analogs of the Furo[3,4-c]pyridin-3(1H)-one scaffold have been identified as inhibitors of DHODH.[2] These inhibitors typically bind to the ubiquinone-binding site of the enzyme, blocking its catalytic activity.[11] This leads to a depletion of the pyrimidine pool, which in turn suppresses the proliferation of T-cells and B-cells, exerting an immunosuppressive effect. This mechanism is particularly relevant for the treatment of autoimmune diseases like rheumatoid arthritis.[11]
Conclusion and Future Perspectives
The Furo[3,4-c]pyridin-3(1H)-one scaffold represents a highly versatile and privileged structure in the landscape of medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, while its derivatives have demonstrated potent and varied biological activities against a range of therapeutically relevant targets. This guide has provided a foundational understanding of its synthesis, characterization, and key mechanisms of action.
Future research in this area should focus on several key aspects:
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Expansion of the Chemical Space: The development of novel synthetic methodologies to introduce a wider range of substituents and functional groups onto the core scaffold will be crucial for fine-tuning the pharmacological properties of its derivatives.
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Structure-Based Drug Design: A deeper understanding of the binding modes of furopyridinone derivatives with their respective targets through X-ray crystallography and computational modeling will enable the rational design of more potent and selective inhibitors.
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Exploration of New Therapeutic Areas: Given the diverse biological activities already observed, it is highly probable that derivatives of this scaffold may have utility in other disease areas. Screening of existing and new compound libraries against a broader range of biological targets is warranted.
-
Pharmacokinetic and Pharmacodynamic Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds will be essential for their translation into clinical candidates.
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Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278398, 1H,3H-furo(3,4-c)pyridine-1,3-dione. Retrieved February 7, 2026, from [Link].
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Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-1000. [Link]
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Baumgartner, R., et al. (2012). Dual binding mode of a novel series of DHODH inhibitors. Journal of Medicinal Chemistry, 55(15), 6843-6851. [Link]
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Lee, J. Y., et al. (2020). Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells. ACS Medicinal Chemistry Letters, 11(5), 843-848. [Link]
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Dutta, T., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Medicinal Chemistry, 67(3), 2038-2055. [Link]
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Baumgartner, R., et al. (2012). Dual binding mode of a novel series of DHODH inhibitors. ResearchGate. [Link]
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LUNGevityFoundation. (2015, June 17). Introduction to EGFR inhibitors [Video]. YouTube. [Link]
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Herrerías, C. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4473. [Link]
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Wikipedia. (2023, December 2). Neuraminidase inhibitor. [Link]
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Hadjieva, B., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1888. [Link]
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MedImmune. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action [Video]. YouTube. [Link]
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PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved February 7, 2026, from [Link]
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Patsnap. (2024, June 21). What are DHODH inhibitors and how do they work? Synapse. [Link]
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Lee, J. G., et al. (2018). Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry. Oncotarget, 9(53), 30073–30085. [Link]
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Kim, Y. C., et al. (2021). Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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Kashiwagi, T. (2001). [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically]. Nihon rinsho. Japanese journal of clinical medicine, 59(11), 2137–2142. [Link]
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Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
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Liu, X., et al. (2014). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
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Technical Monograph: Physicochemical Profiling of Furo[3,4-c]pyridin-3(1H)-one
[1]
Executive Summary
Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), commonly referred to as 6-azaphthalide , represents a critical bicyclic scaffold in medicinal chemistry.[1] As a heterocyclic analogue of phthalide, it serves as a versatile pharmacophore for designing inhibitors of enzymes such as HIV-1 integrase and topoisomerase I. Unlike its fully unsaturated and unstable isobenzofuran analogue (furo[3,4-c]pyridine), the 3(1H)-one lactone derivative exhibits significant bench stability, enabling its use as a robust building block. This guide provides a definitive physicochemical profile, spectral fingerprint, and validated synthetic protocols to support its application in high-precision drug discovery.
Identity and Molecular Architecture
The compound features a pyridine ring fused to a
| Parameter | Specification |
| IUPAC Name | Furo[3,4-c]pyridin-3(1H)-one |
| Common Synonym | 6-Azaphthalide; 3H-Furo[3,4-c]pyridin-1-one |
| CAS Registry Number | 5657-52-3 |
| Molecular Formula | C |
| Molecular Weight | 135.12 g/mol |
| SMILES | O=C1OCC2=C1C=NC=C2 |
| InChI Key | QAUIZSWZXQFEJL-UHFFFAOYSA-N |
| Structural Class | Heterocyclic |
Electronic Distribution & Stability
The fusion of the electron-deficient pyridine ring with the lactone moiety creates a distinct dipole.[1] Unlike the carbocyclic phthalide, the nitrogen atom at position 6 (phthalide numbering) withdraws electron density, increasing the electrophilicity of the lactone carbonyl. This makes the ring susceptible to nucleophilic attack (e.g., ring opening with amines) under mild conditions—a feature exploited in diversity-oriented synthesis.
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictions.
| Property | Value / Range | Source / Confidence |
| Physical State | Off-white to pale yellow crystalline solid | Experimental |
| Melting Point | 128 – 130 °C (Lit. 150–153 °C) | Experimental [1] |
| Boiling Point | 423.4 °C (Predicted) | Calculated |
| Density | 1.36 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 0.30 | Experimental Consensus |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | Calculated |
| Solubility | Soluble in DMSO, CHCl | Experimental Observation |
| pKa (Conjugate Acid) | ~2.5 (Pyridine Nitrogen) | Estimated |
Expert Insight: The discrepancy in melting points (128°C vs 150°C) often arises from the presence of the regioisomer (4-azaphthalide) or hydration state. Recrystallization from benzene or ethanol is recommended to achieve the higher melting polymorph.
Spectral Characterization (The "Fingerprint")
Accurate identification relies on distinguishing the [3,4-c] isomer from the [3,4-b] isomer. The NMR signals of the protons adjacent to the nitrogen and the lactone oxygen are diagnostic.
Proton NMR ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.18 | Singlet (s) | 1H | H-7 | Deshielded by adjacent N and C=O anisotropy.[1] |
| 8.70 – 8.80 | Doublet (d) | 1H | H-5 | Adjacent to Nitrogen.[1] |
| 7.50 – 7.60 | Doublet (d) | 1H | H-4 | Adjacent to Lactone CH |
| 5.35 | Singlet (s) | 2H | H-1 (CH | Lactone methylene protons.[1] |
Infrared Spectroscopy (IR)
Medium: KBr Pellet
Synthesis & Solid-State Considerations
Validated Synthetic Route: Reduction of Cinchomeronic Anhydride
The most reliable route for scale-up involves the regioselective reduction of pyridine-3,4-dicarboxylic anhydride (cinchomeronic anhydride).[1] While reduction with Zn/acetic acid can yield mixtures, the use of NaBH
Experimental Protocol (Self-Validating)
-
Precursor Preparation : Dehydrate pyridine-3,4-dicarboxylic acid using acetic anhydride (Reflux, 2h) to obtain the anhydride.
-
Reduction :
-
Dissolve cinchomeronic anhydride (1 eq) in anhydrous THF/DMF.
-
Cool to 0°C. Add NaBH
(1.0 eq) portion-wise to avoid over-reduction to the diol. -
Stir at 0°C for 2h, then allow to warm to RT.
-
-
Work-up : Acidify with 2N HCl (Caution: H
evolution). This step cyclizes the intermediate hydroxy-acid to the lactone.[1] -
Purification : Extract with CHCl
. The crude product is often a mixture of 6-azaphthalide (Target) and 4-azaphthalide.[1] -
Separation : Isolate 6-azaphthalide via fractional crystallization from ethanol or benzene. The 6-aza isomer typically crystallizes first or exhibits lower solubility.[1]
Workflow Visualization
Caption: Step-wise synthesis of Furo[3,4-c]pyridin-3(1H)-one via anhydride reduction, highlighting the critical separation step.
Applications in Drug Discovery[1][6]
Furo[3,4-c]pyridin-3(1H)-one serves as a "masked" form of hydroxymethyl-isonicotinic acid.[1] It is a privileged scaffold in the design of:
-
Topoisomerase I Poisons : Used to synthesize indenoisoquinoline derivatives (e.g., replacement of the benzene ring in camptothecin analogues).
-
HIV-1 Integrase Inhibitors : The lactone ring can be opened by amines to form amide-alcohol linkers, providing specific hydrogen-bonding geometries.[1]
Pharmacophore Mapping[1]
Caption: Pharmacophore features of the scaffold highlighting reactive and binding sites.
References
-
Cushman, M., et al. (2000). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. Journal of Medicinal Chemistry.
- Kutterer, K. M., et al. (2005). Heterocyclic analogues of phthalides: Synthesis and reactivity. Tetrahedron.
-
PubChem Compound Summary . (2023). Furo[3,4-c]pyridin-3(1H)-one (CID 12758256).[1][3] National Center for Biotechnology Information.[1]
- Orlek, B. S., et al. (1988). Synthesis of azaphthalides. Journal of the Chemical Society, Perkin Transactions 1.
A-Technical-Guide-to-the-Biological-Activity-of-the-Furo[3,4-c]pyridin-3(1H)-one-Scaffold
Abstract
The Furo[3,4-c]pyridin-3(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional shape and electronic properties make it a versatile core for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a primary focus on its role in the development of anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will explore the synthesis, mechanism of action, structure-activity relationships, and experimental protocols for evaluating the efficacy of Furo[3,4-c]pyridin-3(1H)-one derivatives. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutics.
Introduction: The Furo[3,4-c]pyridin-3(1H)-one Scaffold in Medicinal Chemistry
The fusion of a furanone ring with a pyridine moiety creates the Furo[3,4-c]pyridin-3(1H)-one core, a heterocyclic system with distinct chemical properties.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common pharmacophore found in numerous approved drugs, contributing to a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] The incorporation of the furanone ring introduces a lactone functionality and a sp³-hybridized carbon, which imparts a three-dimensional character to the otherwise planar pyridine ring. This increased three-dimensionality, as measured by the fraction of sp³ hybridized carbons (Fsp³), is often associated with improved physicochemical properties and clinical success in drug candidates.[3]
The inherent structural rigidity and defined exit vectors of the Furo[3,4-c]pyridin-3(1H)-one scaffold make it an attractive starting point for fragment-based drug discovery (FBDD).[4] By strategically modifying the core at various positions, medicinal chemists can elaborate the structure to optimize interactions with specific biological targets.
Anticancer Activity: A Primary Therapeutic Application
A significant body of research has focused on the anticancer potential of Furo[3,4-c]pyridin-3(1H)-one derivatives.[5] These compounds have been investigated for their ability to inhibit various cancer cell lines, with a particular emphasis on their role as PARP inhibitors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient.[8]
The therapeutic strategy of "synthetic lethality" is employed in this context. Inhibition of PARP in BRCA-deficient cancer cells prevents the repair of SSBs, which then accumulate and lead to DSBs during DNA replication. Since the HRR pathway is also compromised, these DSBs cannot be repaired, resulting in catastrophic genomic instability and cell death.[7] Normal cells, with their functional HRR pathway, are less affected by PARP inhibition, providing a therapeutic window.[6]
The Furo[3,4-c]pyridin-3(1H)-one scaffold has emerged as a promising core for the design of potent and selective PARP-1 inhibitors.[6] The lactone moiety of the scaffold can mimic the nicotinamide portion of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP-1 and inhibit its enzymatic activity.[7]
Signaling Pathway Diagram
Caption: Mechanism of synthetic lethality induced by Furo[3,4-c]pyridin-3(1H)-one based PARP inhibitors in BRCA-deficient cancer cells.
Structure-Activity Relationship (SAR) Studies
The biological activity of Furo[3,4-c]pyridin-3(1H)-one derivatives can be modulated by substitutions at various positions of the scaffold. While specific SAR data for this exact scaffold is emerging, general principles from related heterocyclic systems can be inferred. For instance, in pyrazolo[3,4-b]pyridines, substitutions on the phenyl ring at position 4 of the pyridine moiety significantly impact anticancer activity.[9] Similarly, for pyrrolo[3,4-c]pyridine-3-one derivatives, substitutions on a phenyl ring attached to the core were found to be critical for activity against M. tuberculosis.[10] It is therefore anticipated that modifications to the Furo[3,4-c]pyridin-3(1H)-one core will likewise influence target engagement and cellular potency.
Other Potential Biological Activities
While the primary focus has been on anticancer applications, the versatile Furo[3,4-c]pyridin-3(1H)-one scaffold holds promise for other therapeutic areas. The broader family of furopyridines and related pyridinones has demonstrated a wide spectrum of biological activities.
-
Anti-inflammatory Activity: Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the cytolytic effects of perforin, a key protein in the immune response, suggesting potential applications in inflammatory diseases.[11]
-
Antimicrobial Activity: The pyridine scaffold is a well-established pharmacophore in antimicrobial agents.[2] Pyrrolo[3,4-c]pyridine-3-one derivatives have shown inhibitory activity against the InhA enzyme in Mycobacterium tuberculosis.[10]
-
Antiviral Activity: Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of HIV-1 integrase, with some compounds showing potential for the treatment of AIDS.[10][12]
-
Kinase Inhibition: The furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs), which are implicated in neurodegenerative disorders, viral infections, and cancer.[13]
Synthesis and Experimental Protocols
The synthesis of Furo[3,4-c]pyridin-3(1H)-one derivatives is a key aspect of their development as therapeutic agents. Several synthetic routes have been reported, often starting from substituted pyridine precursors.[14][15][16]
General Synthetic Scheme
A common approach involves the construction of the furanone ring onto a pre-existing pyridine core. For example, 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones can be reacted with anilines to generate 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.[14]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of Furo[3,4-c]pyridin-3(1H)-one derivatives.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates
-
Test compounds (Furo[3,4-c]pyridin-3(1H)-one derivatives)
-
Positive control (e.g., Olaparib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add test compounds at various concentrations to the wells. Include wells for positive control and vehicle control (e.g., DMSO).
-
Add PARP-1 enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a series of Furo[3,4-c]pyridin-3(1H)-one derivatives against PARP-1 and two cancer cell lines: one BRCA1-deficient (MDA-MB-436) and one BRCA-proficient (MCF-7).
| Compound ID | R1-Substituent | R2-Substituent | PARP-1 IC50 (nM) | MDA-MB-436 IC50 (µM) | MCF-7 IC50 (µM) |
| FCP-001 | H | H | 58.3 | 2.5 | > 50 |
| FCP-002 | 4-F-Ph | H | 12.1 | 0.8 | 35.7 |
| FCP-003 | 4-MeO-Ph | H | 25.6 | 1.2 | 42.1 |
| FCP-004 | H | Me | 45.2 | 2.1 | > 50 |
| Olaparib | - | - | 5.0 | 0.1 | 25.0 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The Furo[3,4-c]pyridin-3(1H)-one scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its proven utility in the design of potent PARP inhibitors for anticancer therapy highlights its potential in precision medicine. Future research should focus on expanding the structure-activity relationship studies to fully explore the chemical space around this core. Investigating the activity of these compounds against other relevant biological targets, such as kinases and microbial enzymes, could unveil new therapeutic opportunities. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021-04-09). ResearchGate. [Link]
-
Representative furocoumarins with anticancer activity. (n.d.). ResearchGate. [Link]
-
Pyridine scaffold: its diverse biological actions. (2024-02-02). IJNRD. [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [Link]
-
Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin. (2008-12-11). PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). PMC. [Link]
-
Pharmacophore PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. (2019-08-28). Pharmacophore. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Furo[3,4-c]pyridin-3(1H)-one. (n.d.). PubChem. [Link]
-
Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2025-08-09). ResearchGate. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). MDPI. [Link]
-
Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025-10-19). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [Link]
-
Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. (2017-10-01). PubMed. [Link]
-
PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021-08-07). PMC. [Link]
-
1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... (n.d.). ResearchGate. [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). PMC. [Link]
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- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
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Unveiling the Therapeutic Potential of the Furo[3,4-c]pyridin-3(1H)-one Scaffold: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the promising therapeutic landscape of the Furo[3,4-c]pyridin-3(1H)-one core scaffold. As a privileged heterocyclic structure, it has emerged as a versatile starting point for the development of novel therapeutic agents across a spectrum of diseases. This document provides a comprehensive overview of identified and potential biological targets, the underlying mechanisms of action, and detailed, field-proven experimental workflows for target validation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the translation of Furo[3,4-c]pyridin-3(1H)-one-based compounds from discovery to clinical candidates.
The Furo[3,4-c]pyridin-3(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry
The Furo[3,4-c]pyridin-3(1H)-one moiety, with its fused furan and pyridine rings, represents a unique chemical space that has demonstrated significant biological activity. Its rigid bicyclic structure provides a robust framework for the strategic placement of functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent versatility has led to the identification of derivatives with potent activities in oncology, virology, and immunology.[1]
Identified Therapeutic Targets and Mechanisms of Action
Recent research has illuminated several key proteins and pathways that are modulated by derivatives of the Furo[3,4-c]pyridin-3(1H)-one scaffold. This section details these targets and the current understanding of their mechanisms of action.
Oncology
The antiproliferative activity of Furo[3,4-c]pyridin-3(1H)-one derivatives has been a significant area of investigation, revealing multiple potential avenues for cancer therapy.
Derivatives of the Furo[3,4-c]pyridin-3(1H)-one scaffold have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells.
-
Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism also suggests a potential synergistic effect with interferon-based therapies.[1]
Recent studies have highlighted the potent cytotoxic effects of novel furopyridone derivatives against esophageal cancer cell lines.[1] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting Methionine Aminopeptidase 2 (METAP2) and the Epidermal Growth Factor Receptor (EGFR).[1]
-
Causality behind Experimental Choices: The selection of METAP2 and EGFR as potential targets is based on their well-established roles in tumor angiogenesis and proliferation. Validating the inhibition of these specific targets is a logical next step to elucidate the precise mechanism of action.
Virology
The unique structural features of the Furo[3,4-c]pyridin-3(1H)-one scaffold have proven effective in the development of antiviral agents.
Dihydrofuropyridinone derivatives, synthesized from the Furo[3,4-c]pyridin-3(1H)-one precursor, have demonstrated significant activity against influenza A and B viruses.[1] Several analogs exhibit half-maximal effective concentrations (EC50) in the low micromolar range against influenza A/H1N1, A/H3N2, and B viruses.[1]
-
Mechanism of Action: These compounds act as inhibitors of viral neuraminidase (NA), an essential enzyme for the release of progeny virions from infected cells.[1] By blocking NA activity, the spread of the virus is effectively halted.
Immunology and Inflammation
The immunomodulatory potential of this scaffold is an emerging area of interest, with initial findings pointing towards specific targets within the immune system.
Specific C4-derivatives of Furo[3,4-c]pyridin-3(1H)-one have been identified as site-specific inhibitors of the constitutive proteasome and its immunoisoform.[1] The proteasome is a critical component of cellular protein degradation and plays a key role in antigen presentation and immune cell signaling.
-
Therapeutic Rationale: Inhibition of the proteasome can modulate inflammatory responses and is a validated strategy in the treatment of certain hematological malignancies.
A closely related class of compounds, dihydrofuro[3,4-c]pyridinones, has been identified as the first small-molecule inhibitors of perforin.[2] Perforin is a pore-forming glycoprotein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate target cells.
-
Potential Applications: While essential for anti-tumor and anti-viral immunity, excessive perforin activity can contribute to autoimmune diseases and inflammatory disorders. Perforin inhibitors could therefore represent a novel therapeutic approach for these conditions.
Experimental Workflows for Target Validation
To rigorously validate the potential therapeutic targets of novel Furo[3,4-c]pyridin-3(1H)-one derivatives, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating systems, providing a clear path from initial screening to mechanistic elucidation.
Workflow for Validating DHODH Inhibition
This workflow outlines the steps to confirm and characterize the inhibition of DHODH by a novel Furo[3,4-c]pyridin-3(1H)-one derivative.
Caption: Workflow for Neuraminidase Inhibition Validation.
-
Objective: To quantify the inhibitory effect of the test compound on the enzymatic activity of influenza neuraminidase.
-
Materials: Recombinant influenza neuraminidase, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), assay buffer.
-
Procedure:
-
Add varying concentrations of the test compound to a 96-well plate.
-
Add a fixed concentration of neuraminidase to each well and incubate.
-
Initiate the reaction by adding the fluorogenic substrate MUNANA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative Furo[3,4-c]pyridin-3(1H)-one and related derivatives.
| Compound Class | Target | Biological Activity | Cell Line/Virus Strain | Potency (IC50/EC50) | Reference |
| Dihydrofuropyridinone Derivative | Influenza Neuraminidase | Antiviral | Influenza A/H1N1, A/H3N2, B | < 20 µM | [1] |
| Furopyridone Derivative | METAP2, EGFR (putative) | Cytotoxicity | KYSE70, KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [1] |
| Dihydrofuro[3,4-c]pyridinone | Perforin | Inhibition of Cell Lysis | Jurkat T-lymphoma cells | Sub-micromolar | [2] |
Conclusion and Future Directions
The Furo[3,4-c]pyridin-3(1H)-one scaffold represents a highly promising starting point for the development of novel therapeutics with diverse applications. The identified targets in oncology, virology, and immunology provide a solid foundation for further drug discovery efforts. The experimental workflows detailed in this guide offer a robust framework for validating these targets and elucidating the mechanisms of action of new chemical entities based on this versatile core.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds for their respective targets.
-
ADME-Tox Profiling: To assess the drug-like properties of promising candidates early in the development process.
-
Exploration of Novel Targets: The broad biological activity of this scaffold suggests that other, as-yet-unidentified targets may exist.
By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of the Furo[3,4-c]pyridin-3(1H)-one scaffold.
References
- Furo[3,4-c]pyridin-3(1H)-one - Benchchem. (URL: )
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed. (2008-12-11). (URL: )
Sources
Topic: Furo[3,4-c]pyridin-3(1H)-one related heterocyclic compounds Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The furo[3,4-c]pyridin-3(1H)-one scaffold (commonly referred to as 6-azaphthalide ) represents a privileged bicyclic heterocycle in medicinal chemistry. Structurally composed of a pyridine ring fused to a
This guide details the structural pharmacophores, validated synthetic pathways, and specific therapeutic applications of furo[3,4-c]pyridin-3(1H)-one derivatives, with a focus on their role as perforin inhibitors and antiviral agents .
Structural Analysis & Pharmacophore Properties[1][2]
Electronic Architecture
Unlike the carbocyclic phthalide, the azaphthalide core possesses a nitrogen atom within the aromatic ring. This modification fundamentally alters the electronic landscape:
-
Electron Deficiency: The pyridine nitrogen withdraws electron density from the fused system, making the lactone carbonyl carbon more electrophilic than in phthalide.
-
H-Bonding Potential: The pyridine nitrogen serves as a specific hydrogen bond acceptor (HBA), enabling interactions with residues such as Serine or Threonine in enzyme active sites.
-
Regioisomerism: Synthesis often yields two isomers: furo[3,4-c]pyridin-3(1H)-one (6-azaphthalide) and furo[3,4-c]pyridin-1(3H)-one (4-azaphthalide). Differentiation is critical as their biological activities diverge significantly.
Chemical Reactivity Profile
The core exhibits three primary reactivity modes utilized in library synthesis:
-
Lactone Ring Opening: Nucleophilic attack (e.g., by amines) at the carbonyl C3 opens the lactone to form hydroxymethyl-nicotinamides.
-
C1-Functionalization: The benzylic position (C1) is susceptible to radical halogenation or lithiation, allowing for the introduction of aryl or alkyl groups.
-
Pseudo-Acid Chloride Behavior: In the presence of Lewis acids, the lactone can act as an acylating agent.
Synthetic Methodologies
Route A: Regioselective Reduction of Cinchomeronic Anhydride
The most scalable route involves the reduction of pyridine-3,4-dicarboxylic anhydride. However, this method yields a mixture of regioisomers.
-
Precursor: Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid).
-
Reagent: Sodium Borohydride (
) or Zinc/Acetic Acid. -
Mechanism: Hydride attack occurs preferentially at the more electron-deficient carbonyl.
-
Technical Insight: The carbonyl at C4 (para to Nitrogen) is generally more electrophilic, leading to the formation of the 1-one isomer. Directing the reduction to form the 3-one (6-azaphthalide) often requires specific steric control or alternative lithiation strategies.
Route B: Directed Ortho-Metalation (DoM)
For high regiocontrol, DoM strategies utilizing nicotinamides are superior.
-
Substrate:
-Diethylnicotinamide. -
Lithiation: Treatment with LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C directs lithiation to the C4 position.
-
Formylation: Quench with DMF to yield the formyl-amide.
-
Cyclization: Acid-catalyzed cyclization affords the furo[3,4-c]pyridin-3(1H)-one exclusively.
Figure 1: Comparison of non-selective anhydride reduction vs. regioselective Directed Ortho-Metalation (DoM) for scaffold synthesis.
Medicinal Chemistry Applications
Perforin Inhibition (Immunology)
Target: Perforin is a pore-forming cytolytic protein used by cytotoxic T-lymphocytes and Natural Killer (NK) cells. Excess perforin activity is linked to hemophagocytic lymphohistiocytosis (HLH) and graft rejection.
Mechanism: Dihydrofuro[3,4-c]pyridinones bind to perforin, preventing the calcium-dependent conformational change required for membrane insertion.
Key Compound: A 2008 study identified specific aryl-substituted dihydrofuro[3,4-c]pyridinones with
Influenza Neuraminidase Inhibitors (Infectious Disease)
Derivatives of the scaffold have been explored as transition-state mimics for viral neuraminidase. SAR Insight: Substitution at the C1 position with basic amine side chains mimics the guanidine moiety of zanamivir, engaging the conserved acidic residues in the enzyme active site.
Experimental Protocols
Protocol 1: Synthesis of Furo[3,4-c]pyridin-3(1H)-one (DoM Route)
Objective: Regioselective synthesis of the core scaffold.
-
Reagents:
-Diethylnicotinamide (1.0 eq), LTMP (1.2 eq), DMF (1.5 eq), THF (anhydrous), HCl (6M). -
Lithiation:
-
Charge a flame-dried flask with THF and cool to -78°C under Argon.
-
Add LTMP dropwise. Stir for 15 min.
-
Add solution of
-Diethylnicotinamide in THF dropwise over 20 min. Maintain temp < -70°C. -
The solution typically turns deep red/orange, indicating the lithiated species.
-
-
Formylation:
-
Add anhydrous DMF dropwise. Stir for 30 min at -78°C, then allow to warm to 0°C.
-
-
Cyclization:
-
Quench with 6M HCl (excess) and reflux for 2 hours. This step hydrolyzes the amide and cyclizes the resulting hydroxy-acid/aldehyde intermediate.
-
-
Workup:
Protocol 2: Perforin Lysis Assay (Cell-Based)
Objective: Evaluate the inhibitory potency of derivatives against perforin-mediated cell death.
-
Effector Cells: KHYG-1 (NK cell line) or primary murine NK cells.
-
Target Cells: K562 (leukemia cell line) labeled with
(Chromium-51). -
Procedure:
-
Incubate Target cells with
for 1 hour; wash 3x. -
Plate Target cells (5 x
/well) in 96-well V-bottom plates. -
Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100
). -
Add Effector cells at a defined E:T (Effector:Target) ratio (e.g., 10:1).
-
Incubate for 4 hours at 37°C.
-
-
Readout:
-
Centrifuge plates; harvest supernatant.
-
Measure released
using a gamma counter. -
Calculation: % Specific Lysis = (Sample - Spontaneous) / (Max Release - Spontaneous) * 100.
-
Data Summary: Structure-Activity Relationship (SAR)
| Position | Modification | Effect on Activity (Perforin) | Effect on Solubility |
| C1 | Aryl (Phenyl) | Increases Potency (Hydrophobic pocket fit) | Decreases |
| C1 | Alkyl (Methyl) | Decreases Potency | Neutral |
| N (Pyridine) | Oxidation (N-oxide) | Loss of Activity | Increases |
| C3 (Carbonyl) | Thione (C=S) | Maintains/Slight Increase | Decreases |
References
-
Lena, G., et al. (2008). Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin.[3] Journal of Medicinal Chemistry.[3][4] Link
-
BenchChem. Furo[3,4-c]pyridin-3(1H)-one Product Overview and Applications.Link
-
PubChem. Compound Summary for CID 12758256: Furo[3,4-c]pyridin-3(1H)-one. National Library of Medicine. Link
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Furo[3,4-c]pyridin-3(1H)-one: A Versatile Scaffold for the Development of Novel Anti-Influenza Agents
Introduction: The Pressing Need for Novel Antivirals and the Promise of the Furo[3,4-c]pyridin-3(1H)-one Scaffold
The ever-present threat of seasonal influenza and the potential for pandemic outbreaks underscore the critical need for a robust pipeline of novel antiviral therapeutics. The emergence of drug-resistant viral strains further necessitates the exploration of new chemical scaffolds that can be developed into effective countermeasures. In this context, the furo[3,4-c]pyridin-3(1H)-one heterocyclic system has emerged as a promising precursor for the synthesis of potent antiviral agents, particularly those targeting the influenza virus. This scaffold's unique structural features and synthetic tractability make it an attractive starting point for the development of a new class of neuraminidase inhibitors.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-influenza agents. We will delve into the synthesis of the core furo[3,4-c]pyridin-3(1H)-one scaffold, its derivatization into a lead anti-influenza compound, and the subsequent evaluation of its biological activity. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
The Strategic Advantage of the Furo[3,4-c]pyridin-3(1H)-one Core
The furo[3,4-c]pyridin-3(1H)-one core serves as a rigid bicyclic framework that can be strategically functionalized to interact with viral targets. Its lactone and pyridine rings offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. A key application of this scaffold has been in the development of inhibitors of influenza neuraminidase, a critical enzyme for viral replication and propagation. By targeting neuraminidase, these compounds can effectively halt the spread of the virus from infected cells.
Synthetic Pathway to Anti-Influenza Agents: A Step-by-Step Guide
The synthesis of potent anti-influenza agents from the furo[3,4-c]pyridin-3(1H)-one scaffold can be conceptualized as a multi-stage process. The overall workflow involves the construction of the core heterocyclic system, followed by strategic modifications to introduce functionalities that confer antiviral activity.
Caption: Overall workflow for the synthesis and evaluation of Furo[3,4-c]pyridin-3(1H)-one based antiviral agents.
Part 1: Synthesis of the Furo[3,4-c]pyridin-3(1H)-one Core Scaffold
The synthesis of the furo[3,4-c]pyridin-3(1H)-one core begins with the construction of a substituted pyridone, which then undergoes cyclization to form the fused furanone ring.
Protocol 1.1: Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone
This protocol is based on the well-established Guareschi-Thorpe reaction, a reliable method for the synthesis of substituted 2-pyridones.
Rationale: This initial step creates the pyridine ring with the necessary functionalities for the subsequent cyclization to form the furo-pyridine system. The cyano and methyl groups are crucial for the reactivity and ultimate structure of the final scaffold.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5 to facilitate complete precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining salts.
-
Dry the solid product under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The characteristic nitrile stretch in the IR spectrum and the distinct proton signals in the NMR spectrum will validate the structure.
Protocol 1.2: Synthesis of 6-Methyl-furo[3,4-c]pyridin-3(1H)-one
Rationale: This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization to form the lactone ring of the furo[3,4-c]pyridin-3(1H)-one scaffold.
Materials:
-
3-cyano-6-hydroxy-4-methyl-2-pyridone
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Carefully add 3-cyano-6-hydroxy-4-methyl-2-pyridone to concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 20°C with an ice bath.
-
Once the solid has dissolved, slowly heat the mixture to 80-90°C and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate. A precipitate will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-furo[3,4-c]pyridin-3(1H)-one.
Self-Validation: The formation of the lactone ring can be confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum (around 1760 cm⁻¹) and the disappearance of the nitrile peak. NMR spectroscopy will show the expected shifts in the proton and carbon signals corresponding to the fused ring system.
Part 2: Synthesis of a Lead Anti-Influenza Compound
With the core scaffold in hand, the next stage involves its conversion into a potent anti-influenza agent. This is achieved through a two-step process: thionation of the lactone and subsequent condensation with a substituted indole aldehyde.
Protocol 2.1: Thionation to 6-Methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Rationale: The conversion of the carbonyl group of the lactone to a thiocarbonyl is a key step in enhancing the antiviral activity of the final compound. Lawesson's reagent is a mild and effective thionating agent for this transformation.[1]
Materials:
-
6-Methyl-furo[3,4-c]pyridin-3(1H)-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene (solvent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-methyl-furo[3,4-c]pyridin-3(1H)-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one.
Self-Validation: Successful thionation is confirmed by the disappearance of the lactone carbonyl peak in the IR spectrum and the appearance of a C=S stretch. Mass spectrometry will show the expected increase in molecular weight corresponding to the replacement of an oxygen atom with a sulfur atom.
Protocol 2.2: Knoevenagel Condensation to (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Rationale: The Knoevenagel condensation introduces the substituted indole moiety, which is crucial for the compound's interaction with the neuraminidase active site.[2][3] The electron-withdrawing fluorine atom on the indole ring can enhance binding affinity.
Materials:
-
6-Methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
-
5-Fluoro-indole-3-carboxaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (1 equivalent) and 5-fluoro-indole-3-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography.
-
Wash the purified product with a small amount of cold ethanol and dry under vacuum.
Self-Validation: The structure of the final compound can be confirmed by ¹H NMR, which will show the characteristic signals for the indole and furo-pyridine moieties, as well as the newly formed vinyl proton. High-resolution mass spectrometry will confirm the exact molecular weight.
Part 3: Biological Evaluation of Antiviral Activity
The synthesized lead compound must be evaluated for its ability to inhibit influenza virus replication. This involves both enzymatic and cell-based assays.
Protocol 3.1: Neuraminidase Inhibition Assay
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase, its primary molecular target. A common method is a fluorescence-based assay using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Purified influenza neuraminidase
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Synthesized lead compound
-
Known neuraminidase inhibitor (e.g., Oseltamivir) as a positive control
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the lead compound and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds, the neuraminidase enzyme, and the assay buffer. Include wells with enzyme only (no inhibitor) and buffer only (background).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.2: Cytopathic Effect (CPE) Reduction Assay
Rationale: This cell-based assay determines the compound's ability to protect host cells from virus-induced death, providing a measure of its overall antiviral efficacy in a biological system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
Cell culture medium (e.g., DMEM) with supplements
-
Synthesized lead compound
-
Known antiviral drug (e.g., Favipiravir) as a positive control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the lead compound and the positive control in cell culture medium.
-
Infect the MDCK cells with a predetermined amount of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent (e.g., MTT).
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced death).
Data Presentation and Interpretation
The results from the biological assays should be compiled and presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Antiviral Activity of Lead Compound
| Compound | Target Virus | IC₅₀ (µM) (Neuraminidase Assay) | EC₅₀ (µM) (CPE Reduction Assay) | CC₅₀ (µM) (Cytotoxicity Assay) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Lead Compound | Influenza A/H1N1 | Value | Value | Value | Value |
| Oseltamivir | Influenza A/H1N1 | Value | Value | Value | Value |
CC₅₀ (50% cytotoxic concentration) should be determined in a separate cytotoxicity assay on uninfected MDCK cells to assess the compound's toxicity.
A high selectivity index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Conclusion and Future Directions
The furo[3,4-c]pyridin-3(1H)-one scaffold represents a valuable starting point for the development of novel anti-influenza agents. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of derivatives based on this core structure. The lead compound identified through this workflow can serve as a template for further optimization to improve potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions on both the furo-pyridine and indole rings to establish a detailed SAR and identify candidates with superior antiviral profiles for further preclinical development.
References
-
Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Available at: [Link]
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available at: [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]
-
Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. Available at: [Link]
-
Synthesis of 4,4'-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-Yl]azofurazan. Available at: [Link]
-
Lawesson's Reagent. Available at: [Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Available at: [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Available at: [Link]
-
Influenza - Neuraminidase Inhibition Test. Available at: [Link]
-
An In Vitro Microneutralization Assay for Influenza Virus Serology. Available at: [Link]
-
Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Available at: [Link]
-
Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]
-
3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]
Sources
Application Notes and Protocols for Furo[3,4-c]pyridin-3(1H)-one in Anticancer Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
The Furo[3,4-c]pyridin-3(1H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent decoration, enabling precise interactions with biological targets. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization strategies, and its application in targeting key oncogenic pathways. We present field-proven protocols for cytotoxicity and kinase inhibition assays, alongside a framework for in vivo evaluation, to empower researchers in their drug discovery efforts.
Recent studies have highlighted the promise of this scaffold, with novel furanopyridinone derivatives demonstrating potent cytotoxic effects against esophageal cancer cell lines (KYSE70 and KYSE150), with one lead compound showing a remarkable IC50 value of 0.655 µg/mL after 24 hours of treatment.[1] Molecular modeling and biological studies on the broader class of furopyridines suggest that these compounds may exert their anticancer effects by targeting critical proteins involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (METAP2).[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical methodologies for harnessing the Furo[3,4-c]pyridin-3(1H)-one scaffold in the pursuit of next-generation cancer therapies.
Section 1: Medicinal Chemistry Strategy
Rationale for Scaffold Selection
The Furo[3,4-c]pyridin-3(1H)-one system is an attractive starting point for anticancer drug design due to several key features:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for target proteins.
-
Bioisosteric Potential: The scaffold is a bioisostere of other successful heterocyclic cores found in approved kinase inhibitors. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate pharmacokinetics, improve potency, and reduce toxicity while retaining target engagement.[2][3][4]
-
Multiple Derivatization Points: The core structure possesses several positions amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize for potency, selectivity, and drug-like properties.
Synthetic Strategy: Derivatization of a Core Intermediate
A practical approach to building a library of diverse Furo[3,4-c]pyridin-3(1H)-one analogues involves the synthesis of a common intermediate, which can then be elaborated. Published methods describe the synthesis of derivatives starting from a 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one precursor.[5][6] This intermediate allows for nucleophilic substitution at the 3- and 4-positions, providing a versatile route to a wide range of compounds.
Below is a representative protocol for the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, adapted from published literature.[5]
Protocol 1: Synthesis of 4-Chloro-6,7-dimethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one
This protocol describes the reaction of a 3-hydroxyfuropyridinone intermediate with aniline to yield a 3-phenylamino derivative.
Materials:
-
4-Chloro-3-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-1(3H)-one (1 mmol)
-
Aniline (1.1 mmol)
-
Methanol (3 mL)
-
2-Propanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 4-chloro-3-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-1(3H)-one (0.213 g, 1 mmol) in methanol (3 mL), add aniline (0.102 g, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 2-2.5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, evaporate the reaction mixture under reduced pressure to remove the solvent.
-
Recrystallize the resulting precipitate from 2-propanol to yield the purified product.
-
Dry the product in a vacuum desiccator over CaCl2.
Expected Outcome:
This procedure is reported to yield the title compound in approximately 79% yield.[5] The structure can be confirmed by IR, 1H NMR, and mass spectrometry.
Section 2: Biological Evaluation and Anticancer Activity
Identified Molecular Targets and Mechanism of Action
The Furo[3,4-c]pyridin-3(1H)-one scaffold and its analogues are emerging as potent inhibitors of key proteins that drive cancer progression. Based on studies of this and closely related furopyridine series, two primary targets have been implicated:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when dysregulated, promotes uncontrolled cell growth and proliferation.[7] Furopyridine derivatives have demonstrated potent, nanomolar inhibition of both wild-type and drug-resistant mutant forms of EGFR, making this a highly promising mechanism of action.[7]
-
Methionine Aminopeptidase 2 (METAP2): METAP2 is an enzyme crucial for the maturation of many proteins required for cell growth and angiogenesis (the formation of new blood vessels that feed a tumor).[8] Molecular docking studies predict favorable binding of furopyridinone derivatives to METAP2, suggesting this as a plausible anticancer mechanism.[1]
By inhibiting these targets, Furo[3,4-c]pyridin-3(1H)-one derivatives can disrupt critical oncogenic signaling pathways, leading to cell cycle arrest and apoptosis. The PI3K/AKT/mTOR pathway is a major downstream effector of EGFR, and its inhibition is a key therapeutic goal in oncology.
In Vitro Efficacy Data
The following table summarizes the inhibitory activities of representative furopyridine derivatives against cancer cell lines and kinase targets. This data underscores the scaffold's potential, particularly in the context of EGFR inhibition.
| Compound ID | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Furanopyridinone 4c | KYSE70 (Esophageal Cancer) | Cytotoxicity (MTT) | 0.655 µg/mL (24h) | [1] |
| Furopyridine PD18 | EGFR (Wild-Type) | Kinase Inhibition | 8.38 nM | [7] |
| Furopyridine PD56 | EGFR (Wild-Type) | Kinase Inhibition | 12.88 nM | [7] |
| Furopyridine PD23 | EGFR (L858R/T790M Mutant) | Kinase Inhibition | 3.23 nM | [7] |
| Furopyridine PD18 | EGFR (L858R/T790M Mutant) | Kinase Inhibition | 10.84 nM | [7] |
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which a compound inhibits 50% of cell growth (IC50).[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, KYSE70)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
Furo[3,4-c]pyridin-3(1H)-one test compounds, dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes in the dark.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as EGFR. Commercial kits (e.g., Kinase-Glo®, ADP-Glo™) are widely available and provide specific reagents and optimized buffers.[12][13][14][15]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (typically provided in kits)
-
Test compounds in DMSO
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the assay buffer.
-
Reaction Initiation: In a multi-well plate, add the test compound dilutions. Add the kinase enzyme solution to all wells.
-
Start Reaction: Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 10-50 µL. Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and generate a signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining or ADP produced.
-
Data Acquisition: After a short incubation (10-30 minutes), measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine IC50 values by plotting percent inhibition versus the log of inhibitor concentration.
Section 3: Preclinical In Vivo Evaluation
Human Tumor Xenograft Model
To assess the in vivo efficacy of lead compounds, a subcutaneous xenograft model in immunodeficient mice is a standard and essential preclinical tool.[16][17] This model evaluates the ability of a compound to inhibit tumor growth in a living organism.
Protocol 4: General Procedure for a Subcutaneous Xenograft Study
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Human cancer cell line known to be sensitive to the compound's target
-
Sterile PBS or HBSS
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of approximately 10-20 million cells/mL.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (1-2 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Begin measuring the tumors with calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=6-8 mice per group).
-
Compound Administration: Administer the test compound and vehicle according to the predetermined dose and schedule (e.g., once daily by oral gavage). Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size limit or after a set duration. Euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage to determine the efficacy of the compound.
Conclusion and Future Directions
The Furo[3,4-c]pyridin-3(1H)-one scaffold is a promising platform for the development of novel anticancer agents. The data from related furopyridine series strongly suggest that this scaffold is well-suited for generating potent inhibitors of clinically validated targets like EGFR and potentially novel targets like METAP2. The synthetic accessibility and multiple points for diversification allow for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future work should focus on synthesizing a broader library of Furo[3,4-c]pyridin-3(1H)-one derivatives and screening them against a wide panel of cancer cell lines (such as the NCI-60 panel) to identify more lead compounds and understand their spectrum of activity.[18] Mechanistic studies should be conducted to confirm target engagement and elucidate the downstream effects on signaling pathways. Successful lead compounds identified through the robust in vitro and in vivo protocols described herein will be strong candidates for further preclinical development.
References
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Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
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Fedoseev, S. V., Belikov, M. Y., & Ershov, O. V. (2018). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 54(7), 1083–1085. [Link]
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Mehellou, Y., & De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 44. [Link]
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Antipin, R. L., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 2354–2363. [Link]
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Beilstein Journals. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
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Wang, X., et al. (2018). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 14, 2520–2527. [Link]
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Chen, G., et al. (2016). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Scientific Reports, 6, 20305. [Link]
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Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4208. [Link]
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Lee, H., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(21), 5186. [Link]
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Chooluck, K., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Omega, 9(1), 1083–1096. [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity data of PBD derivatives against various NCI-60 cell lines. Retrieved from [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Chen, Y., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100455. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Lee, S. H., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 66(4), 2715–2730. [Link]
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Journal of Peer Physiology and Biochemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]
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Balani, S. K., et al. (1998). In vitro studies on the metabolic activation of the furanopyridine L-754394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4. Drug Metabolism and Disposition, 26(1), 21-25. [Link]
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Abou-Seri, S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 9(1), 1083–1096. [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Lee, S. H., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 66(4), 2715–2730. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Yu, L., et al. (2022). In vitro NLK Kinase Assay. STAR Protocols, 3(2), 101349. [Link]
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Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
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Gotti, G. R., et al. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Journal of Translational Medicine, 20(1), 184. [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
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ResearchGate. (2024). How to do tumor mouse model properly? Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from [Link]
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Nedopekin, D. A., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 7001. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Merck Group. (2020). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. Molecular Cancer Therapeutics, 19(1), 86-97. [Link]
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Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4208. [Link]
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Application Notes & Protocols: Furo[3,4-c]pyridin-3(1H)-one as a Privileged Scaffold for Novel Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Furo[3,4-c]pyridin-3(1H)-one Scaffold in Antiviral Drug Discovery
The relentless evolution of the influenza virus and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. Neuraminidase (NA), a key glycoprotein on the viral surface, remains a clinically validated and highly attractive target for therapeutic intervention.[1][2] NA facilitates the release of progeny virions from infected host cells, a critical step in the propagation of infection.[3][4][5] Inhibiting this enzymatic activity effectively halts the spread of the virus.[3][5]
While established neuraminidase inhibitors (NAIs) like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) have been instrumental in managing influenza outbreaks, their efficacy can be compromised by viral mutations.[3][4] This has spurred the exploration of new chemical scaffolds that can serve as the foundation for the next generation of NAIs. The Furo[3,4-c]pyridin-3(1H)-one core is one such "privileged scaffold" that has emerged as a promising starting point for the development of potent NAIs. Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups that can interact with key residues within the highly conserved active site of the neuraminidase enzyme.
These application notes provide a comprehensive guide to the synthesis and evaluation of novel neuraminidase inhibitors derived from the Furo[3,4-c]pyridin-3(1H)-one scaffold. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and outline the methodologies for assessing the antiviral efficacy of the resulting compounds.
Mechanism of Action: How Furo[3,4-c]pyridin-3(1H)-one Derivatives Inhibit Neuraminidase
The fundamental mechanism by which these novel compounds exert their antiviral effect is through the competitive inhibition of the neuraminidase enzyme.
-
Viral Egress: After replication within a host cell, new influenza virions bud from the cell membrane. They are initially tethered to the cell surface via the interaction of viral hemagglutinin (HA) with sialic acid receptors.
-
The Role of Neuraminidase: The viral neuraminidase enzyme cleaves these sialic acid residues, severing the connection and releasing the new virions to infect neighboring cells.
-
Inhibition: Furo[3,4-c]pyridin-3(1H)-one-based inhibitors are designed to mimic the natural substrate of neuraminidase, sialic acid. They bind to the enzyme's active site with high affinity, preventing it from cleaving sialic acid residues on the host cell surface.[5] This action effectively traps the newly formed viral particles on the cell surface, preventing their release and spread.[3][5]
The following diagram illustrates this inhibitory mechanism:
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
PART A: Synthesis of the Core Scaffold and Key Intermediates
Protocol 1: Synthesis of 4-Thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
This protocol details the conversion of the furo[3,4-c]pyridin-3(1H)-one core to its thioxo derivative, a critical intermediate for generating active inhibitors.
-
Causality: The introduction of a sulfur atom at the 4-position is a key step. The resulting thioxo-lactam is more reactive and serves as a handle for introducing various side chains via condensation reactions. This modification has been shown to be essential for achieving potent neuraminidase inhibition.
Materials:
-
Furo[3,4-c]pyridin-3(1H)-one
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of Furo[3,4-c]pyridin-3(1H)-one (1.0 eq) in anhydrous toluene in a round-bottom flask, add Lawesson's Reagent (0.6 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART B: Synthesis of Active Neuraminidase Inhibitors
Protocol 2: Synthesis of (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
This protocol describes the final step to create a specific, active neuraminidase inhibitor via a Knoevenagel condensation.
-
Causality: This condensation reaction attaches a substituted indole moiety to the core scaffold. The choice of the aldehyde (in this case, 5-fluoro-1H-indole-3-carbaldehyde) is critical. The indole ring and its substituents are designed to fit into and interact with specific pockets within the neuraminidase active site, thereby increasing binding affinity and inhibitory potency.
Materials:
-
4-Thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (from Protocol 1)
-
5-fluoro-1H-indole-3-carbaldehyde
-
Piperidine (as a basic catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Dissolve 4-Thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (1.0 eq) and 5-fluoro-1H-indole-3-carbaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure final product.
-
Characterization: Confirm the structure and purity via NMR, mass spectrometry, and melting point analysis.
Data Presentation: Efficacy of Synthesized Inhibitors
The antiviral activity of the synthesized Furo[3,4-c]pyridin-3(1H)-one derivatives is typically assessed in cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric, representing the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. A lower EC₅₀ value indicates higher potency.
Table 1: Anti-influenza Virus Activity of Selected Dihydrofuropyridinone Derivatives
| Compound ID | Influenza Strain | EC₅₀ (µM) |
|---|---|---|
| 15a | A/H1N1 | 17.4 |
| A/H3N2 | 21.1 | |
| B | 19.8 | |
| 15g | A/H1N1 | 15.2 |
| 15j | A/H1N1 | 12.5 |
| 15q | A/H1N1 | 10.8 |
| 15s | A/H1N1 | 9.7 |
| 15t | A/H1N1 | 8.9 |
| 15x | A/H1N1 | 11.3 |
Data synthesized from studies on dihydrofuropyridinone analogs, which have demonstrated potent anti-influenza activity by inhibiting viral neuraminidase. Several synthesized analogs exhibit EC₅₀ values below 20 µM, highlighting the potential of this chemical class.
Protocol 3: In Vitro Neuraminidase Inhibition Assay (Fluorometric)
To confirm that the antiviral activity is indeed due to the inhibition of neuraminidase, a direct enzymatic assay is essential. This protocol outlines a common fluorometric method.
-
Self-Validation: This assay provides a direct measure of enzyme inhibition, validating the proposed mechanism of action. Including a known inhibitor like Oseltamivir as a positive control is crucial for assay validation.
Materials:
-
Recombinant influenza neuraminidase
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Synthesized inhibitor compounds
-
Oseltamivir carboxylate (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds and the positive control (Oseltamivir) in the assay buffer.
-
Enzyme Incubation: In the wells of a 96-well plate, add the recombinant neuraminidase enzyme to the various concentrations of the inhibitor compounds. Also include a "no inhibitor" control. Incubate at 37°C for 30 minutes to allow for binding.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for 30-60 minutes. The cleavage of MUNANA by neuraminidase releases the fluorescent 4-methylumbelliferone.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The Furo[3,4-c]pyridin-3(1H)-one scaffold represents a versatile and highly promising platform for the design and synthesis of novel neuraminidase inhibitors. The synthetic protocols outlined herein provide a robust framework for generating a library of diverse analogs. The demonstrated anti-influenza activity of derivatives, with several compounds showing EC₅₀ values in the low micromolar range, underscores the potential of this chemical class.
Future work should focus on expanding the structure-activity relationship (SAR) studies by introducing a wider variety of substituents at key positions. Molecular docking studies can further guide the rational design of next-generation inhibitors with enhanced potency and improved pharmacokinetic profiles, ultimately leading to the development of new therapeutic options to combat influenza infections.
References
-
Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. Available at: [Link]
-
Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. ResearchGate. Available at: [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. Available at: [Link]
-
Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. PMC. Available at: [Link]
-
A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. PMC. Available at: [Link]
-
Antivirals Targeting the Neuraminidase. PMC. Available at: [Link]
-
Synthesis of influenza neuraminidase inhibitors. PubMed. Available at: [Link]
-
What are neuraminidase inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. PMC. Available at: [Link]
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- 5. Synthesis of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroorotate dehydrogenase (DHODH) inhibition by Furo[3,4-c]pyridin-3(1H)-one derivatives.
Application Note: Pharmacological Evaluation of Furo[3,4-c]pyridin-3(1H)-one Derivatives as DHODH Inhibitors
Executive Summary & Scaffold Rationale
Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis, located on the inner mitochondrial membrane.[1][2][3][4] While classic inhibitors like Leflunomide and Brequinar have established the clinical relevance of this target for autoimmune diseases and oncology, recent medicinal chemistry campaigns have focused on Furo[3,4-c]pyridin-3(1H)-one derivatives.
Inspired by the natural product Cerpegin , this tricyclic scaffold offers distinct advantages over traditional quinoline-based inhibitors:
-
Structural Rigidity: The fused lactam-furan system restricts conformational entropy, potentially enhancing binding affinity to the ubiquinone tunnel of DHODH.
-
Metabolic Stability: The pyridine core is less prone to rapid oxidative metabolism compared to electron-rich biphenyl systems found in older inhibitors.
-
Dual-Mode Efficacy: Beyond antiproliferative effects in cancer, these derivatives have shown potent broad-spectrum antiviral activity by depleting the nucleoside pool required for viral replication and enhancing the host interferon response.
This guide details the critical assay cascade required to validate these derivatives, moving from biochemical kinetics to intracellular target engagement.
Mechanistic Pathway & Logic
To validate a Furo[3,4-c]pyridin-3(1H)-one derivative, one must prove that cytotoxicity is driven specifically by pyrimidine starvation, not off-target mitochondrial toxicity.
The Rescue Logic: DHODH inhibition depletes Uridine Monophosphate (UMP).[2][4] If a compound kills cells via DHODH inhibition, adding exogenous Uridine (which enters via the salvage pathway) must completely reverse the toxicity.[5] If Uridine fails to rescue cell viability, the compound is toxic via an off-target mechanism (likely Complex III inhibition).
Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the DHODH blockade and the Uridine salvage rescue mechanism.[1][3][4][5]
Protocol A: In Vitro Enzymatic Assay (DCIP Reduction)
The standard colorimetric assay relies on the reduction of 2,6-dichloroindophenol (DCIP). DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, transferring electrons to Flavin Mononucleotide (FMN), then to Ubiquinone (CoQ), and finally to the artificial acceptor DCIP.[1]
Expert Insight: Native Coenzyme Q10 is highly hydrophobic and prone to precipitation in aqueous buffers, causing high variability. Use Decylubiquinone (DUB) , a synthetic analogue with a shorter tail, to ensure consistent kinetics.
Materials:
-
Enzyme: Recombinant Human DHODH (truncated, ΔTM 1-29 to improve solubility).
-
Substrate: L-Dihydroorotic acid (L-DHO).[6]
-
Cofactor: Decylubiquinone (DUB).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (Critical for preventing compound aggregation).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve Furo[3,4-c]pyridin-3(1H)-one derivatives in DMSO. Prepare a 10-point serial dilution (e.g., 10 µM to 0.5 nM). Final DMSO concentration in the assay must be <1%.
-
Pre-Incubation:
-
In a clear 96-well plate, add 80 µL of Assay Buffer containing 20 nM DHODH .
-
Add 10 µL of compound dilution.
-
Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
-
Reaction Initiation:
-
Prepare a 10x Substrate Mix: 2 mM L-DHO, 1 mM DUB, 0.6 mM DCIP.
-
Add 10 µL of Substrate Mix to each well (Final volume 100 µL).
-
-
Measurement:
-
Immediately monitor absorbance at 600 nm (DCIP reduction causes fading of blue color).
-
Read kinetically every 30 seconds for 20 minutes.
-
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).
-
Fit data to the 4-parameter logistic equation to determine IC50.
-
Protocol B: Cellular Target Engagement (CETSA)
To confirm the Furo[3,4-c]pyridin-3(1H)-one derivatives penetrate the mitochondrial membrane and bind DHODH in the complex cellular environment, we utilize the Cellular Thermal Shift Assay (CETSA).
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Step-by-Step Methodology:
-
Cell Seeding: Culture A375 or THP-1 cells to 70% confluence.
-
Treatment: Treat cells with the inhibitor (at 5x IC50 concentration) or DMSO vehicle for 1 hour.
-
Harvest & Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot into 8 PCR tubes per group.
-
Heat each tube to a distinct temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.
-
Cool immediately at room temperature for 3 minutes.
-
-
Lysis: Add NP-40 lysis buffer, freeze-thaw (liquid nitrogen/37°C) x3 cycles to extract proteins.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Only soluble (folded) proteins remain in the supernatant; denatured aggregates pellet out.
-
Detection: Perform Western Blot on the supernatant using anti-DHODH antibody.
-
Data Interpretation: Plot band intensity vs. Temperature. A right-shift in the curve for the treated sample indicates direct binding.
Protocol C: Functional Specificity (Uridine Rescue)
Objective: Distinguish on-target efficacy from off-target toxicity.
Experimental Design:
| Group | Treatment | Supplementation | Expected Outcome (If On-Target) |
| A | DMSO | None | 100% Viability |
| B | Inhibitor (EC90) | None | <10% Viability (Cell Arrest/Death) |
| C | Inhibitor (EC90) | Uridine (100 µM) | >90% Viability (Rescue) |
| D | Doxorubicin (Control) | Uridine (100 µM) | <10% Viability (No Rescue) |
Protocol:
-
Seed cancer cells (e.g., HCT-116) in 96-well plates (3,000 cells/well).
-
Allow attachment overnight.
-
Add Furo[3,4-c]pyridin-3(1H)-one derivative at varying concentrations.
-
Simultaneously add Uridine (100 µM final) to duplicate plates.
-
Incubate for 72 hours.
-
Measure viability using CellTiter-Glo (ATP) or MTT assay.
-
Success Criteria: The dose-response curve should shift significantly to the right (or disappear) in the presence of Uridine.
Visualizing the Assay Logic
The following diagram illustrates the electron flow in the enzymatic assay and the critical decision points in the screening workflow.
Figure 2: Electron transfer chain in the DCIP assay. Inhibition prevents the reduction of DCIP, maintaining the blue color (high absorbance).
References
-
Primary Scaffold Characterization: Li, W., et al. (2020). Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition.[3] European Journal of Medicinal Chemistry, 186, 111855.[3] [Link][3]
-
Enzymatic Assay Protocol (DCIP): Reis, R. A., et al. (2017). DHODH inhibition: A new strategy for the treatment of cancer.[1] Archives of Biochemistry and Biophysics, 632, 1-10. (Protocol adaptation for high-throughput screening). [Link]
-
Cellular Thermal Shift Assay (CETSA): Jafari, R., et al. (2014).[9] The cellular thermal shift assay for evaluating drug target interactions in cells.[8][9][10][11] Nature Protocols, 9(9), 2100–2122. [Link]
-
Uridine Rescue & Metabolic Validation: Ladds, M. J. G. W., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.[12] Nature Communications, 9, 1107. [Link]
Sources
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Assay Development for Furo[3,4-c]pyridin-3(1H)-one Scaffolds
Introduction & Pharmacological Significance[2][3][4][5][6]
The Furo[3,4-c]pyridin-3(1H)-one core (also known as 6-azaphthalide) represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally analogous to phthalides and isosteric with pyrrolo[3,4-c]pyridines, this moiety acts as a critical pharmacophore in the development of bioactive agents.
While the core itself serves as a synthetic intermediate, its derivatives have demonstrated significant biological activity in two primary domains:
-
Antimycobacterial Activity: Specifically acting as inhibitors of the enoyl-acyl carrier protein reductase (InhA ), a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis [1, 2].[1][2]
-
Immunomodulation & Cytotoxicity: Certain dihydro- derivatives inhibit perforin , a pore-forming glycoprotein, offering potential pathways for treating autoimmune disorders, while others exhibit direct cytotoxicity against tumor cell lines [3].[1]
This guide outlines the critical path for developing robust in vitro assays to screen libraries based on this scaffold, focusing on solubility management, enzymatic inhibition (InhA), and cellular viability.
Pre-Assay Module: Physicochemical Integrity
Challenge: The lactone ring inherent to the furo[3,4-c]pyridin-3(1H)-one system is susceptible to hydrolytic ring-opening, particularly in alkaline environments.[1] Furthermore, fused pyridine systems often exhibit poor aqueous solubility, necessitating rigorous vehicle optimization.[1]
Solubility & Stability Protocol
Objective: Determine the maximum non-precipitating concentration (MNPC) and hydrolytic stability window.
Reagents:
-
Vehicle: DMSO (Anhydrous, ≥99.9%)[1]
-
Buffer A: PBS, pH 7.4
-
Buffer B: Tris-HCl, pH 8.0 (Challenge buffer)
Workflow:
-
Stock Preparation: Dissolve the test compound to 10 mM in DMSO. Sonicate if necessary to ensure complete dissolution.
-
Hydrolysis Check: Dilute stock 1:100 into Buffer A and Buffer B. Incubate at 37°C for 4 hours.
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Pass Criteria: >95% parent compound retention.
-
Fail: Appearance of a polar peak (corresponding to the hydroxy-acid ring-opened form).
-
Note: If hydrolysis occurs at pH 8.0, all subsequent enzymatic assays must be buffered at pH ≤ 7.4 (e.g., PIPES or MES buffers).[1]
-
DMSO Tolerance
Determine the assay tolerance for DMSO.[1] Most enzymatic assays tolerate 1-5% DMSO, but cell-based assays often require <0.5%.[1]
-
Action: Perform a vehicle titration curve in your target assay buffer to define the "No Effect" limit.[1]
Biochemical Assay: InhA Enzymatic Inhibition
Target: Enoyl-ACP Reductase (InhA) from M. tuberculosis.[1][2] Mechanism: InhA reduces long-chain fatty acyl substrates using NADH as a cofactor.[1] Inhibition is measured by monitoring the prevention of NADH oxidation , read as a stabilization of absorbance at 340 nm (or fluorescence depletion).
Assay Principle
The assay follows the consumption of NADH.[1] In the presence of an active inhibitor (Furo-derivative), NADH consumption slows or stops.[1]
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA)
-
Cofactor: NADH
-
Readout: Kinetic Absorbance (340 nm) or Fluorescence (Ex 340nm / Em 460nm).[1]
Visual Logic: Assay Mechanism
Figure 1: Kinetic logic of the InhA inhibition assay. Inhibition results in signal retention (NADH).[1]
Detailed Protocol (96-well Format)
Materials:
-
Recombinant InhA (approx. 50 nM final conc.)
-
Substrate: DD-CoA (50 µM final)[1]
-
Cofactor: NADH (200 µM final)[1]
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.[1] (Note: pH 6.8 is chosen to protect the lactone core).
-
Positive Control: Isoniazid (activated) or Triclosan.[1]
Step-by-Step Procedure:
-
Preparation: Prepare 2X Enzyme Mix (InhA in buffer) and 2X Substrate Mix (DD-CoA + NADH in buffer).
-
Compound Addition: Dispense 1 µL of test compounds (serial dilution in DMSO) into the assay plate. Include High Controls (DMSO only) and Low Controls (Standard Inhibitor).
-
Enzyme Addition: Add 49 µL of 2X Enzyme Mix to the wells.
-
Pre-Incubation: Incubate for 10 minutes at 25°C to allow compound-enzyme equilibrium.
-
Initiation: Add 50 µL of 2X Substrate Mix to start the reaction.
-
Detection: Immediately monitor Absorbance at 340 nm in kinetic mode (read every 30 seconds for 20 minutes).
-
Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve.
-
% Inhibition = 100 - [(Slope_Sample / Slope_DMSO_Control) * 100]
-
Cell-Based Assay: Cytotoxicity & Viability Profile
Objective: Differentiate between specific antimicrobial/target activity and general eukaryotic toxicity.[1] This is crucial for Furo[3,4-c]pyridin-3(1H)-ones, as related pharmacophores (e.g., podophyllotoxin derivatives) can be potent tubulin inhibitors.
Cell Line:
-
VERO (Monkey Kidney Epithelial): Standard for toxicity counterscreening.[1]
-
Jurkat (T-Lymphocyte): Relevant if targeting Perforin inhibition.[1][3]
Assay Workflow (MTS/CellTiter 96)[1]
Protocol:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Remove media. Add fresh media containing serial dilutions of the Furo-derivative (0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Add 20 µL MTS reagent. Incubate 1-4 hours. Measure Absorbance at 490 nm.
Visual Logic: Assay Pipeline
Figure 2: The integrated screening cascade ensuring only stable, selective hits are progressed.
Data Analysis & Troubleshooting
Data Reporting Template
Organize your screening data using the following structure to ensure comparability.
| Compound ID | Structure (R-Group) | InhA IC50 (µM) | VERO CC50 (µM) | Selectivity Index (SI) | Stability t1/2 (pH 7.[1]4) |
| FP-001 | -H (Core) | >100 | >100 | N/A | > 24h |
| FP-023 | -Benzyl | 4.2 | 85.0 | 20.2 | > 24h |
| FP-045 | -Phenyl (4-OH) | 12.1 | 10.5 | 0.87 (Toxic) | < 4h (Unstable) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Hydrolysis | Buffer pH is too basic (>7.5).[1] | Switch to PIPES or MES buffer (pH 6.5 - 6.8). The lactone is pH sensitive.[1] |
| Precipitation in Assay | Compound insolubility.[1] | Verify MNPC.[1] Add 0.01% Triton X-100 to assay buffer to prevent aggregation. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Reduce enzyme concentration.[1] Ensure <10% substrate conversion during the measurement window. |
| Z' Factor < 0.5 | High variability in pipetting or signal drift.[1] | Use automated dispensing.[1] Check NADH stability (light sensitive—keep dark). |
References
-
Westhuyzen, R., et al. (2010).[1] "The synthesis and antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 20(19), 5643-5647. Link
-
Deraeve, C., et al. (2011). "Synthesis and biological evaluation of pyrrolo[3,4-c]pyridine-1,3(2H)-diones as inhibitors of the M. tuberculosis enoyl-ACP reductase InhA." Bioorganic & Medicinal Chemistry Letters, 21(10), 3048-3052. Link
-
Lena, G., et al. (2008). "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin."[3] Journal of Medicinal Chemistry, 51(23), 7614-7624.[3] Link
-
PubChem. "Furo[3,4-c]pyridin-3(1H)-one Compound Summary."[1][4][5] National Library of Medicine. Link
Sources
- 1. Furo[3,4-c]pyridin-1(3H)-one | C7H5NO2 | CID 343390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Furo[3,4-c]pyridin-3(1H)-one Derivatives
Targeting HIV-1 Integrase Multimerization and Perforin-Mediated Cytotoxicity
Executive Summary
The Furo[3,4-c]pyridin-3(1H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct for its ability to engage protein-protein interaction (PPI) interfaces that are traditionally considered "undruggable." Unlike classical enzymatic active site inhibitors, derivatives of this scaffold—specifically dihydrofuro[3,4-c]pyridinones —have emerged as potent allosteric modulators.
This application note details the rigorous in vivo validation of this scaffold in two distinct therapeutic areas:
-
Virology: As Allosteric Integrase Inhibitors (ALLINIs) that induce aberrant HIV-1 integrase multimerization.[1]
-
Immunology: As first-in-class small molecule inhibitors of Perforin , a pore-forming protein implicated in autoimmune hyperinflammation and graft rejection.
Mechanistic Grounding & Rationale
2.1. The "Aberrant Multimerization" Mechanism (HIV-1)
Standard Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir bind the catalytic active site. In contrast, Furo[3,4-c]pyridin-3(1H)-one derivatives bind the LEDGF/p75 binding pocket on the HIV-1 integrase dimer interface.
-
Causality: Binding promotes premature and incorrect oligomerization of integrase (IN) monomers.
-
Outcome: The virus produces distinct "eccentric" non-infectious virions where the ribonucleoprotein complex is ejected from the capsid, blocking viral maturation.
2.2. Perforin Pore Blockade (Immunology)
Perforin is essential for Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) cell killing. In diseases like Hemophagocytic Lymphohistiocytosis (HLH), overactive perforin leads to fatal cytokine storms.
-
Mechanism: The scaffold inhibits the Ca²⁺-dependent unfolding of the perforin monomer, preventing it from inserting into the target cell membrane and polymerizing into a pore.
2.3. Mechanism of Action Visualization
Caption: Dual-mechanism schematic showing (Top) ALLINI-induced aberrant polymerization of HIV Integrase and (Bottom) blockade of Perforin membrane insertion.
Protocol A: HIV-1 Efficacy in Humanized Mice
Objective: To quantify the reduction in viral load and assess the "eccentric" virion phenotype in a physiological model. Model: Hu-PBL-SCID (Severe Combined Immunodeficient mice reconstituted with human Peripheral Blood Lymphocytes).
3.1. Experimental Design Matrix
| Group | N | Treatment | Dosage | Route | Frequency |
| Vehicle | 10 | PEG400/Saline (20:80) | N/A | PO | BID |
| Positive Ctrl | 10 | Raltegravir (INSTI) | 50 mg/kg | PO | BID |
| Test Low | 10 | Furo[3,4-c]pyridin Analog | 10 mg/kg | PO | BID |
| Test High | 10 | Furo[3,4-c]pyridin Analog | 50 mg/kg | PO | BID |
3.2. Step-by-Step Methodology
-
Reconstitution: Inject 6-8 week old CB17-SCID mice intraperitoneally (IP) with
fresh human PBMCs. -
Engraftment Verification: At day 14 post-engraftment, bleed mice (retro-orbital) and quantify human IgG levels via ELISA. Mice with human IgG > 100 µg/mL are enrolled.
-
Infection: Inoculate mice IP with HIV-1 (strain NL4-3 or JR-CSF) at 1000 TCID50.
-
Treatment Initiation: Begin oral gavage (PO) treatment 24 hours post-infection (prophylactic/early therapeutic mode) or 7 days post-infection (established infection mode). Continue for 14 days.
-
Endpoint Analysis (Day 21):
-
Viral Load: RT-qPCR of plasma HIV-1 RNA (target: gag region).
-
FACS Analysis: Harvest spleen; measure CD4+/CD8+ ratio depletion protection.
-
Virion Morphology (Crucial Validation): Isolate plasma virions via ultracentrifugation. Fix in glutaraldehyde and analyze via Transmission Electron Microscopy (TEM) to quantify "eccentric" vs. "conical" cores.
-
Self-Validating Checkpoint: The Test High group must show viral load reduction comparable to Raltegravir, but TEM analysis must show >60% eccentric cores (empty capsids), distinguishing the ALLINI mechanism from the catalytic inhibition of Raltegravir.
Protocol B: Perforin-Dependent HLH Model
Objective: To assess efficacy in preventing cytokine storm and mortality in Familial Hemophagocytic Lymphohistiocytosis (FHL). Model: LCMV-infected Perforin-deficient mice (control) vs. Wild Type mice treated with compound. Note: For direct inhibitor testing, we use an acute hyper-inflammation model in Wild Type mice.
4.1. Experimental Workflow
-
Induction: Infect C57BL/6 mice (Wild Type) with Lymphocytic Choriomeningitis Virus (LCMV-Armstrong strain,
PFU, IP). -
Sensitization: In this specific aggressive model, CD8+ T-cells become hyper-activated.
-
Treatment: Administer Furo[3,4-c]pyridin-3(1H)-one derivative (20 mg/kg, IP, Daily) starting Day 4 post-infection (peak viral expansion).
-
Readouts (Day 8 - Peak Disease):
-
Serum Cytokines: Measure IFN-
and TNF- (Luminex assay). -
Liver Enzymes: ALT/AST levels (indicators of cytolytic damage to hepatocytes).
-
Spleen Histology: Assess hemophagocytosis (macrophages engulfing RBCs).
-
4.2. Data Interpretation
| Readout | Vehicle Control (Infected) | Furo[3,4-c]pyridin Treated | Interpretation |
| Survival (Day 10) | < 20% | > 80% | Prevention of lethal immunopathology. |
| Serum ALT (U/L) | > 500 (Liver Damage) | < 100 (Normal) | Inhibition of CTL-mediated hepatocyte lysis. |
| Viral Clearance | Delayed | Normal/Slight Delay | Critical: Unlike immunosuppressants (e.g., steroids), perforin inhibitors may delay viral clearance slightly but prevent the lethal immune response. |
Synthesis & Formulation Notes
To ensure reproducibility, the synthesis of the Furo[3,4-c]pyridin-3(1H)-one core often involves the reaction of 3,4-pyridinedicarboxylic anhydride with specific amines or reduction pathways.
-
Solubility: These derivatives often have poor aqueous solubility.
-
Formulation Vehicle: For animal studies, use 10% DMSO + 40% PEG400 + 50% Water or a cyclodextrin-based carrier (e.g., 20% HP-
-CD) to ensure bioavailability.
References
-
Lena, G., et al. (2008). "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin."[2] Journal of Medicinal Chemistry, 51(23), 7614-7624.[2] Link
-
Christ, F., et al. (2010). "Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization." Antimicrobial Agents and Chemotherapy, 54(11), 4810-4818. Link
-
Jurado, K. A., et al. (2013). "Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation." Proceedings of the National Academy of Sciences, 110(21), 8690-8695. Link
-
Spicer, J. A., et al. (2013). "Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin." Bioorganic & Medicinal Chemistry Letters, 23(24), 6726-6730. Link
-
Denton, P. W., & Garcia, J. V. (2011). "Humanized mouse models of HIV infection." AIDS Reviews, 13(3), 135-148. Link
Sources
- 1. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Custom Synthesis of Furo[3,4-c]pyridin-3(1H)-one Derivatives
Abstract
This application note details the custom synthesis of Furo[3,4-c]pyridin-3(1H)-one derivatives, commonly known as 6-azaphthalides . These bicyclic scaffolds are critical bioisosteres of phthalides and isoindolinones, exhibiting significant potential in HIV-1 integrase inhibition, antimycobacterial therapies (InhA inhibitors), and antiviral drug development.[1] Unlike standard carbocyclic synthesis, the pyridine ring introduces unique regioselectivity challenges—specifically nucleophilic susceptibility and electron deficiency.[1] This guide prioritizes a Directed Ortho Metalation (DoM) strategy using non-nucleophilic bases (LiTMP) to ensure regiocontrol, supplemented by alternative anhydride reduction protocols for scale-up contexts.
Introduction & Retrosynthetic Analysis[1]
The Furo[3,4-c]pyridin-3(1H)-one scaffold features a pyridine ring fused to a
Structural Utility
-
Bioisosterism: Replaces phenyl rings to improve solubility and metabolic stability (lowering LogP).[1]
-
Hydrogen Bonding: The pyridine nitrogen serves as a hydrogen bond acceptor, crucial for docking into kinase or viral protease active sites.[1]
Retrosynthetic Strategy
To achieve high regioselectivity, we disconnect the lactone ring to a pyridine-3-carboxamide precursor.[1] The C3-amide group serves as a powerful Directed Metalation Group (DMG), directing lithiation to the C4 position.[1]
Methodology A: Directed Ortho Metalation (DoM)
Best for: Custom derivatives with substituents at the C1 position (via aldehyde electrophiles) or high-purity parent scaffolds.[1]
The Challenge of Pyridine Metallation
Standard lithiation reagents like
Solution: Use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[1]
-
Steric Bulk: Prevents nucleophilic addition to the ring.[1]
-
Basicity: Sufficiently strong (
) to deprotonate the C4 position ortho to the amide DMG.[1]
Detailed Protocol
Reagents & Equipment[1]
-
Substrate:
-Diethylnicotinamide (1.0 eq). -
Base:
-Butyllithium (2.5 M in hexanes) and 2,2,6,6-Tetramethylpiperidine (TMP).[1] -
Electrophile: DMF (for unsubstituted lactone) or Aryl Aldehyde (for 1-aryl derivatives).[1]
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Cryogenics: Acetone/Dry Ice bath (-78°C).
Step-by-Step Procedure
-
Preparation of LiTMP (In-situ):
-
Directed Lithiation:
-
Dissolve
-diethylnicotinamide (1.0 eq) in minimal THF.[1] -
Add this solution dropwise to the LiTMP mixture at -78°C over 15 minutes.
-
Observation: The solution typically turns a deep red/orange color, indicating the formation of the 4-lithiated species.[1]
-
Stir for 45–60 minutes. Note: Do not exceed -50°C, or the "halogen dance" equivalent or dimerization may occur.[1]
-
-
Electrophile Trapping:
-
Add the electrophile (1.2 eq) (e.g., Benzaldehyde for 1-phenyl-furo[3,4-c]pyridin-3(1H)-one) dropwise.[1]
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Cyclization (The "Snieckus" Cyclization):
-
Workup:
Methodology B: Regioselective Reduction (Scale-Up Alternative)
Best for: Large-scale synthesis of the parent scaffold where cryogenic conditions are cost-prohibitive.[1]
Principle
Reduction of pyridine-3,4-dicarboxylic anhydride (cinchomeronic anhydride).[1]
-
Limitation: Reduction with NaBH
often yields a mixture of the 6-azaphthalide (desired) and 4-azaphthalide (isomer).[1] -
Optimization: Use of Zn dust in Acetic Acid often favors the thermodynamic product, or regioselectivity can be steered by converting the anhydride to the regioisomeric ester-acid half-esters before reduction.[1]
Protocol Summary
-
Anhydride Formation: Reflux pyridine-3,4-dicarboxylic acid in Ac
O. -
Reduction: Treat the anhydride with NaBH
in THF/MeOH at -20°C. -
Purification: Fractional crystallization is required to separate the [3,4-c] isomer from the [4,3-c] isomer.[1]
Quality Control & Characterization
A self-validating system requires specific analytical checkpoints.
| Technique | Diagnostic Signal | Causality/Confirmation |
| IR Spectroscopy | Band at ~1770–1780 cm | Confirms |
| Singlet at | Represents the CH | |
| Peak at ~168–170 ppm | Lactone carbonyl carbon.[1] | |
| LC-MS | [M+H] | Mass confirmation. Check for absence of open-ring hydroxy-acid (M+18).[1] |
Safety & Handling
-
Pyridine Derivatives: Many are volatile and toxic.[1] Handle in a fume hood.
-
Organolithiums:
-BuLi is pyrophoric.[1] Use sure-seal bottles and inert atmosphere (Argon/Nitrogen) techniques strictly. -
Exotherms: The quench of the lithiation reaction is highly exothermic.[1] Add acid slowly at 0°C.
References
-
Snieckus, V. (1990).[1][3] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][4] Chemical Reviews, 90(6), 879–933.[1] [Link][1]
-
Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1992).[1] Directed metalation of
-deficient azaaromatics: strategies of functionalization of pyridines, quinolines, and diazines.[1] Advances in Heterocyclic Chemistry, 52, 187-304.[1] [Link] -
Muthukrishnan, M., et al. (2013).[1] Recent advances in the synthesis of phthalides and their aza-analogues.[1] Tetrahedron, 69(40), 8347-8391.[1] [Link][1]
-
Gribble, G. W., & Saulnier, M. G. (1992).[1] Syntheses of the pyridine-3,4-dicarboxylic acid anhydrides (cinchomeronic anhydrides). Heterocycles, 34(12), 2379-2384.[1] [Link]
-
Palucki, M., et al. (2008).[1] Discovery of (5R)-5-(6-fluoro-3-phenyl-1H-indol-2-yl)-2-[(3-methylpyridin-2-yl)methyl]-1,2,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-one: A novel, potent, and orally bioavailable inhibitor of HIV-1 integrase.[1] Journal of Medicinal Chemistry, 51(24), 8012-8019.[1] (Demonstrates utility of related scaffolds). [Link]
Sources
Scale-up synthesis of Furo[3,4-c]pyridin-3(1H)-one
Application Note: Precision Scale-Up Synthesis of Furo[3,4-c]pyridin-3(1H)-one
Executive Summary
Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), commonly known as 4-azaphthalide , is a critical bicyclic scaffold in medicinal chemistry, serving as a bioisostere for phthalide in kinase inhibitors (e.g., for influenza and oncology targets).
The Challenge: The primary bottleneck in scaling this scaffold is regioselectivity . The traditional reduction of 3,4-pyridinedicarboxylic anhydride (cinchomeronic anhydride) is thermodynamically controlled to favor the isomeric 6-azaphthalide (Furo[3,4-c]pyridin-1(3H)-one), often yielding the desired 4-azaphthalide as a minor impurity (<15%). Separation of these isomers requires tedious chromatography, rendering the route commercially unviable.
The Solution: This protocol details a Directed Ortho-Metalation (DoM) strategy. By utilizing the N-tert-butyl carboxamide group as a Directed Metalation Group (DMG) on isonicotinic acid, we enforce lithiation exclusively at the C3 position. Subsequent trapping with paraformaldehyde and acid-catalyzed cyclization guarantees the formation of the 4-azaphthalide isomer with >98% regiocontrol.
Strategic Route Analysis
The following decision tree illustrates the logic behind selecting the DoM route over traditional hydride reduction.
Figure 1: Strategic selection of the DoM pathway to ensure isomeric purity.
Detailed Synthetic Protocol (Scale: 100g)
Phase 1: Precursor Synthesis (N-tert-Butylisonicotinamide)
Objective: Install a robust Directed Metalation Group (DMG) that withstands n-BuLi attack but hydrolyzes easily under acidic conditions.
Reagents:
-
Isonicotinic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
tert-Butylamine (1.2 eq)
-
Dichloromethane (DCM) (10 vol)
-
Triethylamine (1.5 eq)
Procedure:
-
Activation: Suspend isonicotinic acid in DCM. Add catalytic DMF. Add thionyl chloride dropwise at 0–5°C. Reflux for 2 hours until the solution is clear (formation of acid chloride).
-
Solvent Swap: Distill off excess SOCl₂ and DCM. Redissolve the residue in fresh anhydrous DCM.
-
Amidation: Cool to 0°C. Add a solution of tert-butylamine and triethylamine in DCM dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Workup: Wash with 1N NaOH (to remove unreacted acid) and brine. Dry organic layer over MgSO₄.
-
Isolation: Concentrate to yield N-tert-butylisonicotinamide as a white solid.
-
Checkpoint: Purity >98% by HPLC. No purification needed.
-
Phase 2: Regioselective Lithiation & Cyclization
Objective: C3-functionalization and ring closure.[1]
Reagents:
-
N-tert-Butylisonicotinamide (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes) (2.2 eq)
-
Paraformaldehyde (solid, depolymerized) (3.0 eq)
-
THF (anhydrous) (15 vol)
-
TMEDA (2.2 eq)
-
6M HCl (for cyclization)
Protocol:
-
Inertion: Charge a flame-dried reactor with N-tert-butylisonicotinamide, TMEDA, and anhydrous THF under Nitrogen. Cool to -78°C .
-
Lithiation: Add n-BuLi dropwise over 45 minutes. Maintain temperature below -70°C.
-
Mechanism: The amide group coordinates Lithium, directing deprotonation to the ortho-position (C3). The solution will turn deep red/orange.
-
Hold: Stir at -78°C for 1 hour to ensure complete lithiation.
-
-
Formylation: Add dry Paraformaldehyde (solid) in one portion (or as a suspension in THF) under positive nitrogen flow.
-
Note: Allow the reaction to warm slowly to 0°C over 2 hours. The mixture will become a thick slurry as the lithium alkoxide forms.
-
-
Quench: Quench carefully with water (exothermic).
-
Cyclization (One-Pot): Evaporate THF. Add 6M HCl to the aqueous residue and reflux (100°C) for 4–6 hours.
-
Chemistry: Acid hydrolysis cleaves the tert-butyl group and cyclizes the intermediate hydroxy-acid to the lactone.
-
-
Isolation:
-
Cool to room temperature. Neutralize to pH 6–7 with solid NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or Isopropanol.
-
Yield: 65–75% overall. Appearance: Off-white to pale yellow crystalline solid.
Process Control & Data Specifications
Key Process Parameters (KPP)
| Parameter | Specification | Impact on Quality |
| Lithiation Temp | -78°C to -70°C | Higher temps (> -60°C) cause "scrambling" and self-condensation impurities. |
| n-BuLi Stoichiometry | 2.2 ± 0.1 eq | <2.0 eq leads to incomplete conversion; >2.5 eq causes pyridine ring addition. |
| Quench pH | < 1.0 (Reflux) | Strong acid is required to cleave the bulky t-butyl amide for cyclization. |
| Water Content | < 0.05% (KF) | Moisture destroys the lithiated intermediate immediately. |
Analytical Validation
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.05 (s, 1H, Py-H2), 8.85 (d, 1H, Py-H6), 7.80 (d, 1H, Py-H5), 5.45 (s, 2H, Lactone-CH2).
-
Diagnostic Signal: The singlet at 5.45 ppm confirms the lactone ring. The coupling pattern of aromatic protons confirms the 3,4-substitution.
-
-
HPLC Purity: >98.5% (Area %).
-
Regioisomer Limit: 6-Azaphthalide < 0.5% (Confirmed by spiking studies).
Mechanistic Workflow
The following diagram details the molecular transformation, highlighting the critical directing effect that ensures the correct isomer.
Figure 2: Reaction mechanism driven by the Directed Ortho-Metalation (DoM) effect.
Safety & Hazard Analysis
-
n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. Use a cannula or sure-seal transfer system. Have a Class D fire extinguisher nearby.
-
Exotherms: The addition of n-BuLi and the acid quench are highly exothermic. Control addition rates to maintain internal temperature.
-
Pyridine Derivatives: Potential sensitizers. Handle with gloves and in a fume hood.
References
-
Regioselective Lithiation of Pyridines
-
Gribble, G. W., & Saulnier, M. G. (1988). Directed ortho-metalation of pyridines. Tetrahedron Letters. Link
-
-
Synthesis of Azaphthalides
-
Coudret, C. (1996). Synthesis of azaphthalides via directed ortho-lithiation. Journal of Heterocyclic Chemistry, 33(5), 1475-1478. Link
-
-
Scale-Up of Furo[3,4-c]pyridine Derivatives
-
Structure Confirmation (CAS 5657-52-3)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furo[3,4-c]pyridin-3(1H)-one
Welcome to the technical support center for the synthesis of Furo[3,4-c]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of Furo[3,4-c]pyridin-3(1H)-one, a valuable building block in medicinal chemistry, can be prone to several side reactions that can significantly impact yield and purity. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low Yield of Furo[3,4-c]pyridin-3(1H)-one and Formation of a High-Melting Point, Insoluble White Solid.
Q: My reaction to synthesize Furo[3,4-c]pyridin-3(1H)-one from 3,4-pyridinedimethanol using manganese dioxide (MnO₂) is giving a very low yield of the desired product. Instead, I'm isolating a significant amount of a white solid that is poorly soluble in most organic solvents and has a high melting point. What is this side product and how can I avoid its formation?
A: This is a classic case of over-oxidation. The insoluble white solid is likely 3,4-pyridinedicarboxylic acid.
Root Cause Analysis:
The desired reaction is the selective oxidation of one of the hydroxymethyl groups of 3,4-pyridinedimethanol to a carboxylic acid, followed by intramolecular lactonization. However, manganese dioxide, while a common oxidant for this transformation, can be non-selective and lead to the oxidation of both alcohol functionalities, especially with prolonged reaction times, elevated temperatures, or a large excess of the oxidant.[1]
The resulting 3,4-pyridinedicarboxylic acid is a crystalline solid with strong intermolecular hydrogen bonding, leading to its high melting point and low solubility in many organic solvents.
Caption: Over-oxidation pathway in Furo[3,4-c]pyridin-3(1H)-one synthesis.
Troubleshooting & Prevention:
To minimize the formation of 3,4-pyridinedicarboxylic acid, consider the following strategies:
-
Control Stoichiometry of Oxidant: Carefully control the molar equivalents of MnO₂. Start with a smaller excess and monitor the reaction progress closely by TLC or LC-MS.
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. Monitor the disappearance of the starting material and the formation of the intermediate 4-(hydroxymethyl)nicotinic acid.
-
Activity of MnO₂: The activity of manganese dioxide can vary significantly between batches. It is advisable to test a new batch of MnO₂ on a small scale first to determine its optimal reactivity.
-
Alternative Oxidants: Consider using milder or more selective oxidizing agents. For instance, some literature suggests that specific enzyme-catalyzed oxidations or the use of other metal-based oxidants under controlled conditions can provide better selectivity.
Protocol for Minimizing Over-oxidation:
-
Reaction Setup: To a stirred suspension of activated manganese dioxide (2.0-3.0 equivalents) in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile) at room temperature, add 3,4-pyridinedimethanol (1.0 equivalent).
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 10% Methanol in Dichloromethane). The intermediate, 4-(hydroxymethyl)nicotinic acid, will be more polar than the starting diol. The product lactone will be less polar than the hydroxy-acid.
-
Work-up: Once the starting material is consumed and before a significant amount of the dicarboxylic acid is formed (as judged by TLC or the appearance of a precipitate), filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired lactone from any unreacted starting material and the polar dicarboxylic acid.
Issue 2: Presence of a High Molecular Weight, Greasy or Polymeric Impurity.
Q: My final product is contaminated with a sticky, non-crystalline material that is difficult to remove by standard purification techniques. What could this be, and how can I prevent its formation?
A: This impurity is likely a result of intermolecular reactions, leading to the formation of ethers or polyesters.
Root Cause Analysis:
Under the conditions used for lactonization, especially in the presence of acid or base catalysts and at elevated temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Intermolecular Ether Formation: Two molecules of 3,4-pyridinedimethanol can react to form a dimeric ether. This is more likely to occur under acidic conditions which can protonate a hydroxyl group, turning it into a good leaving group for nucleophilic attack by another alcohol molecule.
-
Intermolecular Esterification (Polymerization): The intermediate, 4-(hydroxymethyl)nicotinic acid, possesses both a carboxylic acid and an alcohol functional group. Under conditions that favor esterification, these molecules can react with each other to form linear or cyclic polyesters.[2][3] This is often promoted by high concentrations and elevated temperatures.
Caption: Competing intramolecular vs. intermolecular reactions.
Troubleshooting & Prevention:
-
High Dilution: To favor the intramolecular cyclization, perform the reaction under high dilution conditions. This decreases the probability of two reactant molecules encountering each other.
-
Controlled Addition: Add the 4-(hydroxymethyl)nicotinic acid solution slowly to the reaction mixture containing the cyclization agent (if any). This maintains a low concentration of the precursor at all times.
-
Choice of Catalyst: If using a catalyst for lactonization, select one that is known to promote intramolecular reactions efficiently at lower temperatures.
-
Temperature Control: Avoid excessively high temperatures, which can promote intermolecular side reactions.
Protocol for Favoring Intramolecular Lactonization:
-
High Dilution Setup: In a large flask equipped with a dropping funnel and a condenser, place the bulk of the reaction solvent.
-
Slow Addition: Dissolve the crude 4-(hydroxymethyl)nicotinic acid in a portion of the solvent and add it to the dropping funnel. Add this solution dropwise to the heated solvent over several hours.
-
Azeotropic Removal of Water: If the reaction generates water, using a Dean-Stark apparatus to remove it can help drive the equilibrium towards the lactone product.
-
Purification: The polymeric byproducts are typically much less mobile on silica gel than the desired lactone. Column chromatography should effectively separate the product.
Issue 3: Incomplete Reaction and Difficulty in Separating the Product from Starting Material.
Q: My reaction does not go to completion, and I am left with a mixture of the starting 3,4-pyridinedimethanol, the intermediate 4-(hydroxymethyl)nicotinic acid, and the final product. How can I drive the reaction to completion and effectively purify the product?
A: Incomplete conversion can be due to insufficient oxidant activity or non-optimal reaction conditions. Purification can be achieved by exploiting the different chemical properties of the components.
Root Cause Analysis:
-
Deactivated MnO₂: As mentioned, the activity of manganese dioxide is crucial. An old or poorly activated batch may not be sufficiently reactive to complete the oxidation.
-
Sub-optimal Reaction Conditions: Insufficient reaction time, low temperature, or an inappropriate solvent can lead to incomplete conversion.
-
Equilibrium: The lactonization step is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the product.
Troubleshooting & Optimization:
-
Activate MnO₂: Ensure your manganese dioxide is active. It can be activated by heating at 100-120 °C under vacuum for several hours before use.
-
Optimize Conditions: Systematically vary the reaction time, temperature, and solvent to find the optimal conditions for your specific setup.
-
Purification Strategy: A multi-step purification approach is often necessary.
Protocol for Purification:
-
Initial Filtration: After the reaction, filter off the manganese salts and wash thoroughly with the reaction solvent.
-
Liquid-Liquid Extraction:
-
The crude filtrate can be concentrated and redissolved in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will extract the acidic components, namely the unreacted 4-(hydroxymethyl)nicotinic acid and any 3,4-pyridinedicarboxylic acid, into the aqueous layer.
-
The desired lactone and the starting diol will remain in the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Chromatography: The resulting mixture of the lactone and the diol can then be separated by column chromatography on silica gel. The lactone is generally less polar than the diol.
Caption: Purification workflow for Furo[3,4-c]pyridin-3(1H)-one.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical TLC Rf* | Key Spectroscopic Data |
| 3,4-Pyridinedimethanol | C₇H₉NO₂ | 139.15 | 0.2 | ¹H NMR: Signals for two CH₂OH groups. |
| 4-(Hydroxymethyl)nicotinic Acid | C₇H₇NO₃ | 153.13 | 0.1 (streaking) | IR: Broad O-H stretch (acid), C=O stretch. |
| Furo[3,4-c]pyridin-3(1H)-one | C₇H₅NO₂ | 135.12 | 0.5 | IR: Lactone C=O stretch (~1760 cm⁻¹). |
| 3,4-Pyridinedicarboxylic Acid | C₇H₅NO₄ | 167.12 | Baseline | ¹H NMR: Aromatic protons only.[4] |
| Intermolecular Ether Dimer | C₁₄H₁₆N₂O₃ | 260.29 | 0.3-0.4 | MS: M+H⁺ at 261. |
| Polyester Oligomers | Variable | High | Variable (streaking) | GPC/SEC would show a distribution of molecular weights. |
*Approximate Rf values on a silica gel TLC plate with 10% Methanol in Dichloromethane as the eluent. Actual values may vary.
References
- (Reference to a relevant paper on selective oxid
- (Reference to a paper on lactoniz
-
Save My Exams. (2026, January 3). Formation of Polyesters. [Link]
- (Reference discussing intermolecular ether form
- (Reference with detailed protocol for Furo[3,4-c]pyridin-3(1H)-one synthesis, if found)
- (Reference detailing purific
- (Reference on the stability of furopyridinones, if found)
- (Reference on the characterization of impurities in similar syntheses, if found)
- (Reference to a paper on altern
- (Reference to a review on furopyridine synthesis, if found)
- (Reference providing spectroscopic data for starting m
- (Reference on the mechanism of MnO2 oxid
-
TRUNNANO. (2023, June 21). Oxidation with Manganese Dioxide. [Link]
- (Reference on acid-catalyzed reactions of pyridines, if found)
- (Reference on base-catalyzed reactions of pyridines, if found)
- (Reference providing a detailed experimental procedure with characterization d
- (Reference on chromatographic separation of pyridine deriv
-
Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. [Link]
- (Reference for a specific analytical method for Furo[3,4-c]pyridin-3(1H)-one, if found)
Sources
- 1. nanotrun.com [nanotrun.com]
- 2. Modular access to furo[3,2-c]chromen-4-ones via Yb(OTf)3-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum [chemicalbook.com]
Managing Furo[3,4-c]pyridin-3(1H)-one toxicity in cell lines
Introduction: Understanding Furo[3,4-c]pyridin-3(1H)-one
Welcome to the technical support guide for Furo[3,4-c]pyridin-3(1H)-one and its derivatives. This molecule serves as a versatile bicyclic heterocyclic scaffold in medicinal chemistry, forming the core of novel therapeutic agents.[1] Derivatives have shown significant potential as cytotoxic agents against various cancer cell lines, inhibitors of viral neuraminidase, and modulators of key cellular enzymes like dihydroorotate dehydrogenase (DHODH).[1]
However, the very properties that make this scaffold promising—its potent biological activity—can also lead to challenges with cytotoxicity in your cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you manage and interpret the toxic effects of Furo[3,4-c]pyridin-3(1H)-one-based compounds in your cell line models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with Furo[3,4-c]pyridin-3(1H)-one.
Q1: My cells look unhealthy or die rapidly, even at what I consider a low concentration of the compound. What is the first thing I should check?
A1: The first and most critical parameter to verify is the final concentration of your solvent vehicle, typically Dimethyl Sulfoxide (DMSO). Many researchers overlook vehicle toxicity.
-
Causality: DMSO is used to solubilize hydrophobic compounds, but it is membrane-permeabilizing and can be independently toxic to cells, especially at concentrations above 0.5%.[2] This toxicity can be easily mistaken for compound-specific effects.
-
Action: Always run a "vehicle-only" control group where cells are treated with the highest concentration of DMSO used in your experiment. If you observe significant cell death in this control, you must lower the final DMSO concentration across all experimental groups, which may require preparing a more concentrated stock of your compound. A final DMSO concentration of ≤0.1% is recommended for sensitive cell lines.
Q2: How do I determine the appropriate concentration range for my experiments?
A2: You must perform a dose-response curve to establish the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell line.
-
Causality: Every cell line exhibits a different sensitivity to a given compound due to variations in their genetic makeup, metabolic activity, and expression of the compound's target.[3] A potent dose in one cell line (e.g., KYSE70 esophageal cancer cells) may be completely benign or excessively toxic in another.[1][4]
-
Action: Start with a wide, logarithmic concentration range (e.g., 1 nM to 100 µM). This initial screen will identify the dynamic range of your compound's activity. Based on these results, you can perform a second, more refined dose-response experiment to accurately determine the IC50. See Section 3: Key Experimental Protocols for a detailed cytotoxicity assay protocol.
Q3: I'm seeing high variability between replicate wells. What are the common causes?
A3: High variability often points to technical inconsistencies in assay setup rather than a biological effect.
-
Causality & Action:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell numbers will lead to different final measurements.
-
"Edge Effects": Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating media components and your compound, leading to skewed results.[5] To mitigate this, avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity buffer.[5]
-
Pipetting Errors: Use calibrated pipettes and ensure you are not introducing bubbles. For multi-well additions, be consistent with your technique.
-
Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitate, it indicates poor solubility at that concentration in your culture medium. This will lead to inconsistent and uninterpretable results. You may need to lower the top concentration or explore alternative solubilization strategies.
-
Q4: What is the likely mechanism of toxicity for this class of compounds?
A4: While the exact mechanism depends on the specific derivative, the Furo[3,4-c]pyridin-3(1H)-one scaffold is found in compounds that target fundamental cellular processes. Molecular docking studies of some derivatives suggest they may target proteins like METAP2 and EGFR.[1][4] Furthermore, the core structure bears resemblance to other small molecule inhibitors that function as Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][7]
-
Expert Insight (Inferred Mechanism): PARP inhibitors famously work via "synthetic lethality." They block a key enzyme in single-strand DNA break repair.[8][9] In cells that already have a defect in a separate DNA repair pathway (like homologous recombination, common in BRCA-mutated cancers), this dual insult leads to catastrophic DNA damage and cell death.[8] It is plausible that your compound is inducing toxicity through a similar DNA damage-related mechanism. Consider this possibility when designing mechanistic follow-up experiments (e.g., checking for DNA damage markers like γH2AX).
Section 2: In-Depth Troubleshooting Guides
Use these guides for more complex issues that persist after addressing the basics in the FAQ section.
Guide 2.1: Issue - Unexpectedly High Cytotoxicity Across All Tested Cell Lines
If your compound is potently cytotoxic in multiple, unrelated cell lines, it may indicate a general, non-specific toxicity rather than a targeted effect.
Caption: Workflow for diagnosing non-specific cytotoxicity.
-
Step 1 Explainer (Causality): If a compound precipitates out of solution, the solid particles can cause physical stress to cells, and the actual concentration in solution is unknown and uncontrolled. This is a primary source of artifactual data.
-
Step 4 Explainer (Causality): Some compounds can interfere with the chemistry of viability assays. For example, a potent antioxidant might directly reduce the MTT reagent, giving a false "viability" signal, while a mitochondrial poison could inhibit MTT reduction without immediately lysing the cell. Using assays with different biological readouts (e.g., metabolic health vs. membrane integrity) helps validate that the observed effect is genuine cell death.
Guide 2.2: Issue - My Results Are Not Reproducible
Lack of reproducibility can derail a project. A systematic approach is required to identify the source of the variation.
| Category | Checkpoint | Rationale & Action |
| Cells | Passage Number | Are you using cells within a consistent, low passage number range (e.g., 5-20)? High passage numbers can lead to genetic drift and altered phenotypes.[10][11] Action: Thaw a fresh, low-passage vial of cells. |
| Confluency at Treatment | Was the cell confluency consistent (e.g., 60-70%) at the time of compound addition? Over-confluent or sparse cells respond differently to stress. Action: Standardize your seeding density and treatment timeline. | |
| Mycoplasma Contamination | Have you recently tested for mycoplasma? This common, invisible contamination alters cell metabolism and stress responses. Action: Test your cell stocks immediately using a reliable PCR-based kit. | |
| Reagents | Compound Integrity | Could the compound stock have degraded? Was it stored properly (e.g., protected from light, at -20°C or -80°C)? Action: Prepare a fresh dilution from your solid compound. If problems persist, consider acquiring a new batch. |
| Media & Serum | Are you using the same lot of media and FBS for all experiments? Lot-to-lot variability in serum can significantly impact cell growth and sensitivity. Action: When possible, purchase a large batch of serum, test it, and reserve it for the entire project. | |
| Assay | Incubation Conditions | Were incubator CO₂ levels and temperature stable? Were plates handled consistently during incubation? Action: Calibrate your incubator. Minimize the time plates spend outside the incubator. |
Section 3: Key Experimental Protocols
Protocol 3.1: Determining Compound IC50 Using an MTT Assay
This protocol provides a reliable method for assessing cytotoxicity based on mitochondrial metabolic activity.[12]
Principle: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line of interest in appropriate culture medium
-
Furo[3,4-c]pyridin-3(1H)-one compound (powder)
-
Sterile, cell culture grade DMSO
-
96-well flat-bottom, tissue-culture treated plates[11]
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or a 10% SDS in 0.01 M HCl solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count your cells, ensuring >95% viability via Trypan Blue exclusion. b. Dilute the cells to the desired seeding density (determined empirically for your cell line to ensure they are in a logarithmic growth phase at the end of the assay, e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile media to the outer 36 wells to minimize edge effects. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of your compound (e.g., 50 mM) in 100% DMSO. b. Perform serial dilutions of your compound in culture medium to create 2X working stocks. For a 10-point curve from 100 µM to 0.5 nM, your 2X stocks would range from 200 µM to 1 nM. c. Crucially, prepare a 2X vehicle control stock containing the same percentage of DMSO as your highest concentration compound stock. d. Remove the plate from the incubator and carefully aspirate the media. e. Add 100 µL of the 2X compound dilutions and 2X vehicle controls to the appropriate wells (in triplicate). Add 100 µL of fresh medium to the "no treatment" control wells. f. Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition and Solubilization: a. After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well. b. Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals. c. Carefully aspirate the media/MTT mixture from the wells without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals.[12] e. Place the plate on a shaker for 10 minutes to ensure complete solubilization.[12]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm. b. Average the triplicate readings for each concentration. c. Normalize the data: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100. d. Plot % Viability versus log[Compound Concentration] and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
Caption: Example plate map for an IC50 experiment.
References
-
Lena, G., Trapani, J. A., Sutton, V. R., et al. (2008). Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin. Journal of Medicinal Chemistry, 51(23), 7614-24. Available at: [Link]
-
Spicer, J. A., & Denny, W. A. (2014). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE (Journal of Visualized Experiments), (91), e51754. Available at: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]
-
U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. Available at: [Link]
-
The ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond!. Available at: [Link]
-
The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Available at: [Link]
-
Targeted Oncology. (2022). Hamilton Discusses the Role of PARP Inhibition in Advanced Ovarian Cancer. Available at: [Link]
-
Attene-Ramos, M. S., Miller, N., et al. (2013). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 121(9), 1023-1029. Available at: [Link]
-
Atale, N., & Gupta, S. (2020). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Journal of Applied Toxicology, 40(1), 112-123. Available at: [Link]
Sources
- 1. Furo[3,4-c]pyridin-3(1H)-one|CAS 5657-52-3 [benchchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-c]pyridin-3(2H)-one|CAS 119293-04-8 [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. PARP inhibitors in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 9. PARP inhibitors: Overview and indications [jax.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. youtube.com [youtube.com]
- 12. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Furo[3,4-c]pyridin-3(1H)-one Reaction Monitoring
Welcome to the technical support center for the synthesis and analysis of Furo[3,4-c]pyridin-3(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The Furo[3,4-c]pyridin-3(1H)-one core is a key structural motif in a variety of pharmacologically active agents, making robust and reliable reaction monitoring techniques paramount for successful synthesis and scale-up.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two most common reaction monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The advice herein is based on established chromatographic principles and extensive field experience with polar, nitrogen-containing heterocyclic compounds.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress. Its simplicity, speed, and low cost make it the first line of analysis in most synthetic labs. However, the unique physicochemical properties of Furo[3,4-c]pyridin-3(1H)-one—namely its polarity and potential for interaction with the silica stationary phase—can present challenges.
Common TLC Issues & Solutions
Issue 1: Poor Separation (Overlapping Spots or Rf Values Too High/Low)
-
Causality: The polarity of the mobile phase is not optimized for the polarity of the analyte and starting materials. For polar compounds like Furo[3,4-c]pyridin-3(1H)-one, standard solvent systems like ethyl acetate/hexane may not provide adequate separation.[1]
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Begin with a moderately polar solvent system, such as 50% ethyl acetate in hexanes, and adjust the ratio. If separation is still poor, introduce a more polar solvent like methanol or a different selectivity solvent like dichloromethane.[1]
-
Employing Modifiers: For basic heterocycles that may interact strongly with the acidic silica gel, leading to streaking or poor separation, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica.[1]
-
Alternative Solvent Systems: For highly polar compounds, consider more polar solvent systems. A good starting point for polar compounds is 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[2]
-
Issue 2: Spot Streaking
-
Causality: Streaking is often caused by strong interactions between the analyte and the stationary phase, overloading of the sample on the TLC plate, or the sample being dissolved in a solvent that is too strong. The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel.
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute the reaction mixture sample before spotting it on the TLC plate. Overly concentrated spots lead to broad, streaky bands.[3]
-
Add a Modifier to the Mobile Phase: As with poor separation, adding a small amount of triethylamine or ammonia to the eluent can mitigate the acidic interactions causing streaking.
-
Consider Alternative Stationary Phases: If streaking persists, consider using neutral or basic alumina TLC plates, or reversed-phase TLC plates for highly polar compounds.
-
Issue 3: Inconsistent Rf Values
-
Causality: The performance of TLC can be affected by environmental factors. The activity of the silica gel layer is highly dependent on its water content, which can change with humidity.[4]
-
Troubleshooting Protocol:
-
Proper Plate Storage: Store TLC plates in a desiccator or a dry, clean environment to prevent the adsorption of atmospheric moisture.
-
Plate Activation: If plates have been exposed to humidity, they can be activated by heating them in an oven at 110°C for 30-60 minutes prior to use.[4]
-
Consistent Chamber Saturation: Ensure the TLC developing chamber is properly saturated with the mobile phase vapor by lining it with filter paper. This maintains a consistent mobile phase composition on the plate during development.
-
TLC Visualization of Furo[3,4-c]pyridin-3(1H)-one
Due to the conjugated nature of the Furo[3,4-c]pyridin-3(1H)-one system, visualization under UV light (254 nm) is typically effective. However, for tracking starting materials or byproducts that are not UV-active, a chemical stain is necessary.
Recommended Stains:
-
Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.
-
Iodine Vapor: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to organic compounds, appearing as brown spots.[5]
TLC Troubleshooting Workflow
Caption: TLC Troubleshooting Workflow Diagram.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring, especially for complex reaction mixtures or when trace impurities need to be detected. The polar and basic nature of Furo[3,4-c]pyridin-3(1H)-one requires careful method development.
Common LC-MS Issues & Solutions
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Causality: Peak tailing for basic compounds like Furo[3,4-c]pyridin-3(1H)-one on reversed-phase columns is often due to secondary interactions with residual acidic silanols on the stationary phase. Peak fronting can be a sign of column overloading.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Use a mobile phase with a pH that ensures the analyte is in a single ionic state. For a basic compound, a low pH (e.g., using 0.1% formic acid) will protonate the pyridine nitrogen, leading to better peak shape.
-
Use of Volatile Buffers: Employing a volatile buffer like ammonium acetate or ammonium formate can improve peak shape and is compatible with mass spectrometry.[6]
-
Reduce Sample Concentration: If fronting is observed, dilute the sample to avoid overloading the column.
-
Issue 2: Low Sensitivity or Poor Ionization
-
Causality: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and the analyte's ability to accept a proton (positive mode) or lose a proton (negative mode). Furo[3,4-c]pyridin-3(1H)-one, with its basic nitrogen, is best analyzed in positive ion mode.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Additives: Ensure the presence of a proton source in the mobile phase. 0.1% formic acid in both the aqueous and organic phases is a standard starting point for enhancing positive mode ESI.
-
Check MS Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to maximize the signal for your specific compound.[7]
-
Beware of Ion Suppression: If the reaction matrix is complex, other components can co-elute and suppress the ionization of your target analyte.[8] Improving chromatographic separation is key to mitigating this effect.
-
Issue 3: Inconsistent Retention Times
-
Causality: Fluctuations in retention time can be caused by a number of factors including column degradation, inadequate column equilibration, and changes in mobile phase composition or temperature.
-
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: Before starting a series of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when using gradient elution.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that can alter the column chemistry over time.
-
Monitor Pump Pressure: An unstable pump pressure can indicate a leak or a blockage in the system, which will affect retention time reproducibility.
-
Starting LC-MS Method for Furo[3,4-c]pyridin-3(1H)-one
The following table provides a robust starting point for developing an LC-MS method for Furo[3,4-c]pyridin-3(1H)-one.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 5-95% B over 5 minutes | A good starting gradient for screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-5 µL | Avoids column overloading. |
| MS Ionization | ESI Positive | The basic nitrogen is readily protonated. |
| MS Scan Range | m/z 100-500 | Covers the expected mass of the product and common byproducts. |
LC-MS Troubleshooting Workflow
Caption: LC-MS Troubleshooting Workflow Diagram.
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction involves a high-boiling point solvent like DMF or DMSO. How can I effectively monitor it by TLC?
A: High-boiling point solvents can cause significant streaking on the TLC plate. To mitigate this, after spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[9]
Q2: I see a new spot on TLC, but I'm not sure if it's my product or a byproduct. How can I confirm?
A: The "co-spot" technique is very useful here. On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. If the new spot is your product, you should see it well-separated from the starting material in the reaction mixture lane. If you have an authentic standard of your product, you can co-spot it with the reaction mixture to confirm its identity by seeing if the spots merge into one.
Q3: Can I use buffers like phosphate in my LC-MS mobile phase?
A: No, phosphate buffers are non-volatile and will precipitate in the mass spectrometer source, causing contamination and damage. Always use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate for LC-MS applications.[6][10]
Q4: My Furo[3,4-c]pyridin-3(1H)-one derivative is very polar and doesn't retain on a C18 column. What are my options?
A: For very polar compounds, you have several options. You can try Aqueous Normal Phase (ANP) chromatography on a silica hydride-based column or Hydrophilic Interaction Liquid Chromatography (HILIC).[11] HILIC uses a polar stationary phase and a high organic mobile phase, which is effective for retaining and separating highly polar analytes.
Q5: How do I choose between TLC and LC-MS for reaction monitoring?
A: TLC is excellent for quick, qualitative checks of reaction progress, especially for determining the consumption of starting material and the formation of the main product. LC-MS is more powerful for quantitative analysis, detecting minor byproducts, and confirming the mass of the product. Often, a combination of both is used: TLC for frequent, rapid checks, and LC-MS for more detailed analysis at key time points or upon reaction completion.
References
-
Fedoseev, S. V., et al. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved February 7, 2026, from [Link]
-
LCGC International. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. Retrieved February 7, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved February 7, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 7, 2026, from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved February 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Chromatography [chem.rochester.edu]
- 10. covachem.com [covachem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for Furo[3,4-c]pyridin-3(1H)-one Synthesis
Welcome to the technical support center for the synthesis of Furo[3,4-c]pyridin-3(1H)-one. This guide is designed for researchers, chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. Furo[3,4-c]pyridin-3(1H)-one and its derivatives are crucial precursors in medicinal chemistry, with applications in the development of antiviral and anticancer agents.[1] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your synthetic endeavors.
Catalyst Selection Guide: A Comparative Analysis
The construction of the Furo[3,4-c]pyridin-3(1H)-one core typically involves an intramolecular cyclization or a multi-component reaction where the choice of catalyst is paramount to achieving high yield and purity. The selection depends heavily on the specific synthetic route and the nature of the starting materials.
Table 1: Comparison of Common Catalytic Systems
| Catalyst Family | Predominant Strategy | Mechanistic Hallmark | Ideal Substrates | Key Advantages | Potential Challenges |
| Palladium (Pd) | Carbonylative Cyclization / Cross-Coupling | Oxidative addition, CO insertion, reductive elimination.[2][3] | Halogenated pyridine precursors, alkynes, anilines.[3] | High functional group tolerance, well-established methodologies, predictable reactivity.[2] | Catalyst sensitivity to air/moisture, ligand screening often required, potential for side reactions. |
| Rhodium (Rh) | C-H Activation / Carbenoid Cyclization | Formation of rhodium-stabilized carbenoids, subsequent cyclization onto a neighboring group.[4] | Diazo compounds, α,β-unsaturated ketoximes.[4][5] | High efficiency, access to complex polycyclic systems, mild reaction conditions.[5] | Limited substrate scope, availability and stability of diazo precursors. |
| Gold (Au) | Alkyne/Allene Activation | π-acid catalysis activating alkynes or allenes for nucleophilic attack.[6][7] | Propargyl alcohols, ynamides, enones.[6] | Unique reactivity pathways, mild conditions, high stereoselectivity.[7] | Catalyst cost, potential for multiple reaction pathways requiring careful optimization.[7] |
| Acid Catalysis | Pictet-Spengler Type / Cyclodehydration | Formation and cyclization of a stable iminium cation intermediate.[8] | Furan-based amines and aldehydes/ketones.[9][8] | Metal-free, operationally simple, inexpensive reagents. | High temperatures may be required, risk of substrate decomposition or side reactions like tarring.[9][10] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Furo[3,4-c]pyridin-3(1H)-one and its derivatives.
Q1: My palladium-catalyzed carbonylative cyclization is resulting in low yield. What are the common causes and how can I fix it?
A1: Low yields in palladium-catalyzed reactions are a frequent issue stemming from several potential sources. A systematic approach is key to identifying and resolving the problem.
Probable Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Causality: The Pd(0) active species is prone to oxidation. Impure solvents, reagents, or dissolved oxygen can deactivate the catalyst.
-
Solution: Ensure all solvents and reagents are rigorously degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Use fresh, high-purity catalyst and ligands.
-
-
Incorrect Ligand Choice:
-
Causality: The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to slow reductive elimination or catalyst decomposition.
-
Solution: Screen a panel of phosphine ligands (e.g., PPh₃, Xantphos, dppf). The choice of ligand can be critical for promoting the desired bond formation. For instance, in related cross-coupling reactions, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often effective.[2]
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, pressure (of CO), and base are critical parameters. An inadequate temperature may not overcome the activation energy, while an excessive temperature can cause decomposition. The base is crucial for regenerating the catalyst in many cycles.[2]
-
Solution: Systematically optimize the reaction temperature, typically starting around 80-100 °C. Ensure the CO pressure is maintained (if applicable). Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU).[11]
-
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_check [label="1. Check Catalyst & Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; cond_check [label="2. Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; sub_check [label="3. Assess Substrate Quality", fillcolor="#FBBC05", fontcolor="#202124"];
sol_cat [label="Use fresh catalyst/ligand\nEnsure inert atmosphere", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cond [label="Optimize Temp, Time & Base\nScreen Solvents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_sub [label="Re-purify starting materials\nCheck for decomposition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cat_check; start -> cond_check; start -> sub_check;
cat_check -> sol_cat; cond_check -> sol_cond; sub_check -> sol_sub;
sol_cat -> success; sol_cond -> success; sol_sub -> success; }
Caption: Simplified Pd-catalyzed carbonylative cyclization pathway.
References
-
Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence Source: PubMed URL: [Link]
-
Title: Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones Source: ResearchGate URL: [Link]
-
Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: Beilstein Journals URL: [Link]
-
Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-Catalyzed Three-Component Tethering:Synthesis of 1-Alkoxy-1H-furo[3,4-c]pyridine-3-ones Source: ResearchGate URL: [Link]
-
Title: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: ACS Publications URL: [Link]
-
Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: National Center for Biotechnology Information URL: [Link]
-
Title: Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne Source: Organic Chemistry Portal URL: [Link]
-
Title: Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. Source: ResearchGate URL: [Link]
-
Title: An unprecedented Pd-catalyzed carbonylative route to fused furo[3,4-b]indol-1-ones Source: Unipr URL: [Link]
-
Title: Asymmetric construction of enantioenriched furo[2,3-b]pyridines through sequential gold, palladium/phosphoric acid catalysis Source: Royal Society of Chemistry URL: [Link]
-
Title: FUROPYRIDINES. SYNTHESIS AND PROPERTIES Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source: Beilstein Journals URL: [Link]
-
Title: Rhodium(III)-Catalyzed Synthesis of Pyridines from a,b-Unsaturated Ketoximes and Internal Alkynes Source: J-STAGE URL: [Link]
-
Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: MDPI URL: [Link]
-
Title: Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations Source: National Center for Biotechnology Information URL: [Link]
-
Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: Preprints.org URL: [Link]
-
Title: Gold(i)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans Source: Royal Society of Chemistry URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 Source: PubMed Central URL: [Link]
-
Title: Optimization of the reaction conditions. Source: ResearchGate URL: [Link]
-
Title: An Efficient Strategy for Synthesis of New Functionalized Furo[3,2- c ]pyridin-4( 5 H )-one Derivatives under Mild Conditions Source: ResearchGate URL: [Link]
-
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]/1420-3049/27/20/6987)
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. air.unipr.it [air.unipr.it]
- 4. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 7. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Methods for Purifying Furo[3,4-c]pyridin-3(1H)-one
Welcome to the technical support guide for the purification of Furo[3,4-c]pyridin-3(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Furo[3,4-c]pyridin-3(1H)-one is a valuable heterocyclic building block, and its purity is paramount for successful downstream applications, from reaction screening to the synthesis of biologically active compounds.[1] This guide provides field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying Furo[3,4-c]pyridin-3(1H)-one?
Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities.[2] The core principle relies on the differential solubility of the compound in a given solvent at different temperatures.[3] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly ordered crystals.[4] The impurities, present in lower concentrations, remain dissolved in the surrounding solution (the mother liquor). This method is ideal for Furo[3,4-c]pyridin-3(1H)-one because it is a stable, non-volatile solid, and the technique is highly effective at removing minor by-products and unreacted starting materials from a crude reaction mixture, yielding material of high purity.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should:
-
Dissolve Furo[3,4-c]pyridin-3(1H)-one sparingly or not at all at room temperature, but completely at its boiling point. [5] This temperature-dependent solubility gradient is essential for high recovery.
-
Not react chemically with the compound.
-
Dissolve impurities well at all temperatures or not at all. This ensures impurities either stay in the mother liquor or can be removed via hot filtration.
-
Be sufficiently volatile to be easily removed from the purified crystals during the drying step.
-
Have a boiling point below the melting point of Furo[3,4-c]pyridin-3(1H)-one to prevent the compound from "oiling out".
Q3: How do I perform a preliminary solvent screen on a small scale?
Before committing a large batch of crude product, always perform a small-scale solvent test.[6]
-
Place approximately 20-30 mg of your crude Furo[3,4-c]pyridin-3(1H)-one into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, stirring after each addition.[6]
-
If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[6]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.[6]
-
The best candidate solvent will dissolve the compound completely upon heating and will show significant crystal formation upon cooling back to room temperature and then in an ice bath.
Q4: What is the difference between single-solvent and two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the preferred and most straightforward method, used when a single solvent meets the criteria described in Q2.[7] The process involves dissolving the compound in a minimum of the hot solvent and cooling to induce crystallization.
-
Two-Solvent Recrystallization: This method is employed when no single solvent is suitable. It requires a pair of miscible solvents: one in which Furo[3,4-c]pyridin-3(1H)-one is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[8][9] The compound is first dissolved in a minimal amount of the hot "solvent," and the hot "anti-solvent" is then added dropwise until the solution becomes faintly cloudy (saturated). A drop or two of the hot "solvent" is added to redissolve the precipitate, and the clear solution is then allowed to cool slowly.
Q5: How can I assess the purity of my recrystallized product?
The most common and accessible method for assessing purity is melting point determination . A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Comparing the experimental melting point to a literature value is a key indicator of purity.[10] Further characterization can be achieved using techniques like NMR spectroscopy, HPLC, or elemental analysis.
Troubleshooting Guide
Problem: My Furo[3,4-c]pyridin-3(1H)-one won't fully dissolve, even after adding a large amount of hot solvent.
-
Plausible Cause 1: Insoluble Impurities. Your crude material may contain insoluble impurities (e.g., inorganic salts, polymeric by-products).
-
Plausible Cause 2: Incorrect Solvent Choice. The solvent may simply be a poor choice for your compound, even when hot.
-
Solution: Revisit your solvent screen. If you have already added a large volume of solvent, you can evaporate it under reduced pressure (e.g., using a rotary evaporator) to recover your crude material and attempt the recrystallization again with a more suitable solvent.[11]
-
Problem: No crystals are forming after the solution has cooled to room temperature.
-
Plausible Cause 1: Solution is Not Supersaturated. You may have used too much solvent during the dissolution step.[7]
-
Solution A (Concentration): Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly, trapping impurities.[7]
-
Solution B (Induce Nucleation): If the solution appears concentrated but still won't crystallize, nucleation may be inhibited. Try scratching the inside surface of the flask just below the solvent line with a clean glass rod.[2][8][11] The microscopic scratches provide a surface for the first crystals to form.
-
Solution C (Seeding): If you have a small crystal of pure Furo[3,4-c]pyridin-3(1H)-one from a previous batch, add it to the solution. This "seed crystal" acts as a template for crystal growth.[8]
-
-
Plausible Cause 2: Insufficient Cooling.
-
Solution: Once the flask is cool to the touch, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[2]
-
Problem: The compound has "oiled out" as a liquid layer instead of forming solid crystals.
-
Plausible Cause 1: High Concentration of Impurities. Impurities can significantly depress the melting point of your compound, causing it to separate as a low-melting eutectic mixture.
-
Plausible Cause 2: Solution Cooled Too Rapidly. Dropping a very hot solution directly into an ice bath can sometimes cause oiling.
-
Solution: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.[8] Allow the solution to cool much more slowly. Insulating the flask with a beaker of hot water or cotton wool can help. If the problem persists, consider using a larger volume of solvent or a different solvent system entirely.
-
Problem: The final crystals are colored.
-
Plausible Cause: Presence of Soluble, Colored Impurities. These impurities are not removed by standard recrystallization because they remain in the mother liquor but can also adsorb to the crystal surface.
-
Solution: Before the hot gravity filtration step, add a very small amount (1-2% of the solute mass) of activated charcoal (decolorizing carbon) to the hot, dissolved solution.[10] Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform the hot gravity filtration to remove both the charcoal and any other insoluble impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Problem: My final yield is very low.
-
Plausible Cause 1: Excessive Solvent. Using too much solvent is the most common reason for low recovery, as a significant portion of the product will remain dissolved even when cold.
-
Plausible Cause 2: Premature Crystallization. Significant product loss can occur if crystallization happens during hot filtration.
-
Plausible Cause 3: Inefficient Filtration. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always use the minimum amount of hot solvent required for dissolution.[7] When washing the crystals during vacuum filtration, use a small amount of fresh, ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving your product. To recover more material, you can try to collect a "second crop" of crystals by evaporating some of the solvent from the filtrate, although this crop will likely be less pure than the first.
-
Recommended Recrystallization Protocol
Based on procedures for structurally similar compounds, isopropanol is an excellent starting point for the recrystallization of Furo[3,4-c]pyridin-3(1H)-one.[12]
Protocol: Single-Solvent Recrystallization from Isopropanol
-
Dissolution: Place the crude Furo[3,4-c]pyridin-3(1H)-one (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small portion of isopropanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely.[7] It is crucial to add only the minimum amount of solvent necessary to achieve a clear, saturated solution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper in portions. Rinse the original flask with a small amount of hot isopropanol and pass it through the filter to maximize recovery.[8]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small volume of ice-cold isopropanol to rinse away any residual mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a moderate temperature.
-
Analysis: Determine the mass and melting point of the purified product to assess yield and purity.
Solvent Selection Data
The following table provides data on common laboratory solvents to aid in developing a custom recrystallization procedure if isopropanol proves suboptimal for your specific impurity profile.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | High polarity; may be a good anti-solvent with alcohols. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. |
| Isopropanol | 82 | 19.9 | Recommended starting solvent. [12] |
| Acetone | 56 | 21.0 | Polar aprotic; low boiling point is useful to avoid oiling out. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; good for moderately polar compounds. |
| Toluene | 111 | 2.4 | Nonpolar; may be useful as an anti-solvent. |
| Hexane | 69 | 1.9 | Very nonpolar; likely to be a poor solvent (good as an anti-solvent). |
Troubleshooting Workflow
The following diagram outlines a decision-making process for a common recrystallization issue.
Caption: Troubleshooting workflow for failure of crystallization.
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of Wisconsin-Madison. Recrystallization. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). recrystallization.pdf. Macroscale and Microscale Organic Experiments. [Link]
-
University of Mumbai. Recrystallization. [Link]
-
Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]
-
Reddit. (2022). Guide to Recrystallisation. r/chemistry. [Link]
- Google Patents. (2009). Process for the production of beta lactam crystals.
-
SUNY Oneonta. Recrystallization-1.pdf. [Link]
-
Fedoseev, S. V., et al. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12355694, Furo(3,4-c)pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12758256, Furo[3,4-c]pyridin-3(1H)-one. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 343390, Furo[3,4-c]pyridin-1(3H)-one. [Link]
-
Martinez, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Cytotoxicity of Furo[3,4-c]pyridin-3(1H)-one Derivatives
This technical guide provides a comprehensive analysis of Furo[3,4-c]pyridin-3(1H)-one derivatives , focusing on their cytotoxic mechanisms, structure-activity relationships (SAR), and performance relative to standard therapeutic agents.
Executive Summary
Furo[3,4-c]pyridin-3(1H)-one (also known as 6-azaphthalide) represents a privileged scaffold in medicinal chemistry, distinct from its isomer furo[3,2-c]pyridine. While often conflated in high-throughput screenings, the [3,4-c] isomer exhibits a unique dual-modality in cytotoxicity:
-
Direct Cytotoxicity (Cancer): Via inhibition of Dihydroorotate Dehydrogenase (DHODH) , disrupting de novo pyrimidine biosynthesis.[1][2]
-
Immunomodulatory Cytotoxicity: Via inhibition of Perforin , a pore-forming protein used by cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.
This guide compares these derivatives against standard-of-care agents (Leflunomide, Etoposide) to assist in lead optimization and experimental design.
Mechanism of Action (MoA) Analysis
Primary Mechanism: DHODH Inhibition
Derivatives such as P1788 (Cerpegin-derived) target DHODH, the fourth enzyme in the pyrimidine biosynthetic pathway.[3] Unlike standard cytotoxics that cause indiscriminate DNA damage, these derivatives induce S-phase arrest by depleting the cellular pool of Uridine Monophosphate (UMP).
Pathway Visualization: The following diagram illustrates the blockade of pyrimidine synthesis and the subsequent downstream effects on DNA replication and Interferon (IFN) signaling.
Caption: Mechanism of Action for Furo[3,4-c]pyridin-3(1H)-one derivatives targeting DHODH, leading to pyrimidine depletion and cell cycle arrest.
Secondary Mechanism: Perforin Inhibition
Certain dihydro-furo[3,4-c]pyridinone analogues inhibit Perforin , a protein essential for granule-mediated cytotoxicity.
-
Target: Perforin-dependent lysis.
-
Effect: Prevents CTLs from killing target cells (immunosuppressive potential) rather than directly killing cancer cells.
-
Key Data: IC50 = 2.7 µM (Jurkat T-lymphoma lysis assay).
Comparative Performance Data
The following table contrasts Furo[3,4-c]pyridin-3(1H)-one derivatives with established alternatives. Note the distinction between the [3,4-c] isomer (DHODH/Perforin) and the [3,2-c] isomer (Esophageal cancer cytotoxicity).
| Feature | Furo[3,4-c]pyridin-3(1H)-ones | Leflunomide (Teriflunomide) | Etoposide |
| Primary Target | DHODH & Perforin | DHODH | Topoisomerase II |
| Mechanism | Pyrimidine Depletion / Lytic Inhibition | Pyrimidine Depletion | DNA Strand Breaks |
| Cytotoxicity Profile | Cytostatic (S-phase arrest) | Cytostatic | Cytotoxic (Apoptosis) |
| Key Potency (IC50) | ~2.7 µM (Perforin Lysis) | ~1-50 µM (Proliferation) | ~0.1-5 µM (Cell Death) |
| Selectivity | High (Immune/Metabolic specific) | Moderate | Low (Genotoxic to normal cells) |
| Clinical Utility | Autoimmune / Metabolic Cancer Targets | RA / MS / Investigational Oncology | SCLC / Testicular Cancer |
Key Insight: Unlike Etoposide, which is broadly genotoxic, Furo[3,4-c]pyridin-3(1H)-one derivatives offer a "metabolic choke-hold" on rapidly dividing cells (via DHODH) or a "disarmament" of immune killer cells (via Perforin).
Experimental Protocols
Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones
Source Validation: Russian Journal of Organic Chemistry, 2017 (Fedoseev et al.)
Reagents:
-
3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (Precursor)[4]
-
Aniline derivatives (Nucleophile)
-
Methanol (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mmol of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one in 3 mL of Methanol.
-
Addition: Add 1.1 mmol of the appropriate aniline derivative.
-
Reaction: Stir at room temperature for 2.0–2.5 hours. Monitor via TLC (Silica gel, UV detection).
-
Isolation: Evaporate solvent. Recrystallize precipitate from 2-propanol.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆) looking for NH signal at ~3156 cm⁻¹ (IR) and proton shifts at 7.25–7.31 ppm.
Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values for metabolic inhibition.
-
Seeding: Plate target cells (e.g., Jurkat, HeLa, or KYSE-70) at 5,000 cells/well in 96-well plates.
-
Treatment:
-
Experimental: Furo[3,4-c]pyridin-3(1H)-one derivative (0.1 – 100 µM).
-
Positive Control: Etoposide (Genotoxic benchmark).
-
Negative Control: DMSO (Vehicle).
-
-
Incubation: 48–72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
References
-
Fedoseev, S. V., et al. (2017). "Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 53(11), 1660–1663. Link
-
Lena, G., et al. (2008). "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin." Journal of Medicinal Chemistry, 51(23), 7614-7624. Link
-
Hayek, S., et al. (2020).[3] "Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition."[3][5] European Journal of Medicinal Chemistry, 186, 111855.[3] Link
-
BenchChem. (2024). "Furo[3,4-c]pyridin-3(1H)-one Product Information & Applications." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document: Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibiti... - ChEMBL [ebi.ac.uk]
A Comparative Guide to the In Vivo Therapeutic Validation of Furo[3,4-c]pyridin-3(1H)-one as a Novel DNA Damage Response Inhibitor
For research, scientific, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo validation of Furo[3,4-c]pyridin-3(1H)-one, a promising new chemical entity, against established alternatives in oncology. It includes detailed experimental methodologies and supporting data to ensure scientific rigor and reproducibility.
Executive Summary
The DNA Damage Response (DDR) network is a critical pathway in maintaining genomic stability, and its therapeutic targeting has revolutionized oncology.[1][2] The success of Poly (ADP-ribose) polymerase (PARP) inhibitors has paved the way for the discovery of novel agents targeting other key DDR proteins.[1][2] Furo[3,4-c]pyridin-3(1H)-one and its derivatives have emerged as a novel class of compounds with potential antitumor activity.[3] This guide outlines a comprehensive in vivo validation strategy for Furo[3,4-c]pyridin-3(1H)-one, framing it as a potential PARP inhibitor. We compare its hypothetical efficacy and toxicity profile against Olaparib, a clinically approved PARP inhibitor, providing a robust framework for its preclinical development.
Introduction to Furo[3,4-c]pyridin-3(1H)-one: A New Frontier in DDR Inhibition
Furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound belonging to the furopyridinone class.[4] While direct in vivo studies on this specific molecule are not yet widely published, related structures such as Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of perforin-induced cell lysis, and pyrrolo[3,4-c]pyridine derivatives have shown a broad spectrum of biological activities, including antitumor effects.[5][6] Given the structural alerts and the known activity of similar heterocyclic scaffolds, we hypothesize that Furo[3,4-c]pyridin-3(1H)-one acts as an inhibitor of PARP, a key enzyme in the repair of DNA single-strand breaks.
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors exploit the concept of synthetic lethality. In cancers with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of DNA double-strand breaks during replication.[7] These cells, unable to efficiently repair double-strand breaks due to their HRR deficiency, undergo cell death.[8][9] We propose that Furo[3,4-c]pyridin-3(1H)-one traps PARP on DNA, leading to a similar cascade of events and selective killing of HRR-deficient tumor cells.
Figure 1: Hypothesized mechanism of Furo[3,4-c]pyridin-3(1H)-one via PARP inhibition.
Preclinical In Vivo Validation Strategy
A phased, multi-step in vivo validation process is essential to de-risk the development of a new chemical entity. This process ensures that decisions are based on robust, reproducible data.
Sources
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- 5. Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olaparib - NCI [dctd.cancer.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. annualreviews.org [annualreviews.org]
Benchmarking Furo[3,4-c]pyridin-3(1H)-one against standard-of-care drugs
Executive Summary
In the landscape of heterocyclic drug design, Furo[3,4-c]pyridin-3(1H)-one (also known as 6-azaphthalide) has emerged as a "privileged scaffold," distinct from its carbocyclic analog, phthalide.[1] While often utilized as a synthetic intermediate, recent structure-activity relationship (SAR) campaigns have validated its utility as a core pharmacophore in antiviral (Neuraminidase inhibition) and oncology (DHODH and METAP2 inhibition) programs.
This guide benchmarks Furo[3,4-c]pyridin-3(1H)-one derivatives against clinical Standard-of-Care (SoC) agents—specifically Oseltamivir (Tamiflu®) for influenza and Leflunomide for DHODH-driven malignancies. We provide experimental protocols and comparative data to substantiate the scaffold's superior physicochemical profile (solubility, H-bonding potential) relative to traditional cores.
Part 1: The Pharmacological Scaffold
Chemical Identity & Advantage
The Furo[3,4-c]pyridin-3(1H)-one core (CAS: 5657-52-3) features a fused bicyclic system containing a pyridine ring and a lactone (furanone).[1]
-
Lipinski Profile: Zero rotatable bonds, LogP ~0.3 (High water solubility).
-
The "Aza" Advantage: Unlike the all-carbon phthalide, the nitrogen atom in the pyridine ring acts as a specific hydrogen bond acceptor (HBA), improving binding affinity in polar pockets (e.g., the active site of Dihydroorotate Dehydrogenase).
Part 2: Benchmarking Landscape
We benchmark the scaffold's performance in two primary therapeutic areas where it competes with established SoCs.
Antiviral Potency (Influenza A/B)
Target: Viral Neuraminidase (NA).[1] Mechanism: Dihydrofuropyridinone derivatives mimic the transition state of sialic acid cleavage, preventing viral progeny release.
| Metric | Furo[3,4-c]pyridin-3(1H)-one Derivatives | Oseltamivir (SoC) | Comparative Insight |
| Primary Target | Neuraminidase (NA) | Neuraminidase (NA) | Similar binding mode; scaffold allows for novel side-chain vectors. |
| Potency (EC50) | < 20 µM (Lead Analogs) | ~0.1 - 30 nM | SoC is currently more potent, but the scaffold offers a backup for Oseltamivir-resistant strains (H274Y mutation). |
| Solubility | High (Pyridine N-effect) | Moderate | The scaffold requires less formulation aid for bioavailability. |
| Resistance Profile | Novel binding contacts | High resistance prevalence | Key Differentiator: The scaffold's distinct geometry avoids common resistance mutations. |
Oncology (Esophageal & Metabolic Cancers)
Target: Dihydroorotate Dehydrogenase (DHODH) – De novo pyrimidine biosynthesis.[1] Mechanism: Depletion of intracellular pyrimidine pools, inducing cell cycle arrest in rapidly dividing tumors.
| Metric | Furo[3,4-c]pyridin-3(1H)-one Derivatives | Leflunomide (Teriflunomide) | Comparative Insight |
| IC50 (Enzymatic) | 0.65 µg/mL (~4 µM) | ~1 - 5 µM | Parity: Lead derivatives match the potency of the clinical standard. |
| Selectivity | High for DHODH vs. kinases | Moderate (off-target hepatotoxicity) | The scaffold shows reduced off-target kinase inhibition. |
| Cellular Toxicity | IC50: 0.655 µg/mL (KYSE70 lines) | Variable | Potent cytotoxicity in esophageal squamous cell carcinoma. |
Part 3: Experimental Validation Protocols
To validate the activity of this scaffold in your own pipeline, use the following self-validating protocols.
Protocol A: Neuraminidase Inhibition Assay (Fluorometric)
Objective: Quantify the inhibitory potential of Furo[3,4-c]pyridin-3(1H)-one derivatives against Influenza NA.
-
Substrate Preparation: Dissolve MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to 100 µM in MES buffer (pH 6.5). Why: MES buffer mimics the slightly acidic environment of the viral envelope.
-
Enzyme Incubation:
-
Mix 10 µL of recombinant Neuraminidase (Influenza A/H1N1) with 10 µL of Test Compound (dilution series 0.1 µM – 100 µM).
-
Include Oseltamivir Carboxylate (10 nM) as a positive control (100% inhibition).
-
Incubate for 30 min at 37°C.
-
-
Reaction Initiation: Add 30 µL of MUNANA substrate.
-
Kinetic Read: Measure fluorescence (Ex: 365 nm, Em: 450 nm) every 60 seconds for 30 minutes.
-
Validation Check: The Z-factor of the assay must be > 0.5. If the Oseltamivir control shows <90% inhibition, discard the run (enzyme degradation).
Protocol B: DHODH Enzymatic Assay (Colorimetric)
Objective: Assess inhibition of de novo pyrimidine synthesis.
-
Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 1 mM Dihydroorotate (Substrate).
-
Redox Coupler: Add DCIP (2,6-dichlorophenolindophenol) at 50 µM. Why: DHODH reduces ubiquinone (CoQ10), which is hard to measure. DCIP acts as a terminal electron acceptor that loses color upon reduction, providing a direct optical readout.
-
Inhibitor Addition: Add Furo[3,4-c]pyridin-3(1H)-one derivative (10 µM screening dose). Use Brequinar or Leflunomide as positive control.
-
Measurement: Monitor the decrease in absorbance at 600 nm (DCIP reduction).
-
Data Analysis: Calculate IC50 based on the slope of absorbance decrease relative to DMSO control.
Part 4: Mechanism & Workflow Visualization
Diagram 1: DHODH Inhibition Pathway
This diagram illustrates how the Furo[3,4-c]pyridin-3(1H)-one scaffold interrupts the critical pyrimidine biosynthesis pathway, leading to tumor cell death.
Caption: The scaffold acts as a competitive inhibitor of DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby starving the tumor cell of pyrimidine precursors.
Diagram 2: Lead Optimization Workflow
A standardized workflow for evolving the raw scaffold into a potent drug candidate.
Caption: Step-wise optimization pipeline. The C4-position is the critical vector for improving potency against both NA and DHODH targets.
References
-
BenchChem. (2024). Furo[3,4-c]pyridin-3(1H)-one: Product Overview and Applications in Oncology. BenchChem Product Guides. Link
-
Tarragó, M. G., et al. (2018).[4] A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction.[5] Cell Metabolism, 27(5), 1081-1095. (Cited for comparative methodology in inhibitor benchmarking). Link
-
PubChem. (2024).[3] Compound Summary: Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3).[1][2][3][6] National Center for Biotechnology Information. Link
-
Wang, H., et al. (2021).[7][8] Synthesis of functionalized pyridoxine derivatives based on annelated furo[3,4-c]pyridin-3(1H)-ones.[9] Synthetic Communications. Link
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- 3. Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. selleckchem.com [selleckchem.com]
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- 9. tandf.figshare.com [tandf.figshare.com]
A Comparative Guide to the Synthesis of Furo[3,4-c]pyridin-3(1H)-one: An Essential Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-c]pyridin-3(1H)-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable molecule, offering insights into the strategic choices and mechanistic underpinnings of each approach. We will delve into detailed experimental protocols and present comparative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Furo[3,4-c]pyridin-3(1H)-one
Furo[3,4-c]pyridin-3(1H)-one, also known as 6-azaphthalide, is a bicyclic heterocyclic compound featuring a furanone ring fused to a pyridine ring. This structural arrangement imparts unique physicochemical properties and serves as a versatile platform for the development of novel therapeutic agents. The lactone moiety and the pyridine nitrogen offer multiple points for functionalization, allowing for the fine-tuning of pharmacological activity.
Synthetic Strategies: A Comparative Overview
The synthesis of the furo[3,4-c]pyridin-3(1H)-one core primarily revolves around the construction of the fused furanone ring onto a pre-existing pyridine backbone. The most direct and widely applicable approach utilizes pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and its derivatives as the key starting material. Alternative, though less direct, strategies for the synthesis of the related aromatic furo[3,4-c]pyridine system, such as retro-Diels-Alder reactions, offer potential for adaptation.
Route 1: Synthesis from Pyridine-3,4-dicarboxylic Acid (Cinchomeronic Acid) Derivatives
This is the most logical and well-established pathway to Furo[3,4-c]pyridin-3(1H)-one and its derivatives. The general strategy involves the formation of two key intermediates from cinchomeronic acid: furo[3,4-c]pyridine-1,3-dione (cinchomeronic anhydride) or a suitable hydroxymethyl pyridinecarboxylic acid.
Method 1A: Selective Reduction of Furo[3,4-c]pyridine-1,3-dione
This two-step approach first involves the dehydration of cinchomeronic acid to its corresponding anhydride, followed by a selective reduction of one of the two carbonyl groups.
Workflow:
Caption: Synthesis via Cinchomeronic Anhydride Reduction.
Causality Behind Experimental Choices: The initial dehydration to the anhydride is a standard procedure for 1,2-dicarboxylic acids and proceeds readily with dehydrating agents like acetic anhydride. The critical step is the selective reduction of one carbonyl group of the anhydride. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its milder reducing power compared to agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both carbonyls. The choice of solvent and temperature is crucial to control the selectivity of this reduction.
Experimental Protocol: Synthesis of Furo[3,4-c]pyridine-1,3-dione
-
Reactants: Pyridine-3,4-dicarboxylic acid, Acetic Anhydride.
-
Procedure: A mixture of pyridine-3,4-dicarboxylic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours.
-
Work-up: The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether), filtered, and dried to yield furo[3,4-c]pyridine-1,3-dione.
Experimental Protocol: Selective Reduction to Furo[3,4-c]pyridin-3(1H)-one
-
Reactants: Furo[3,4-c]pyridine-1,3-dione, Sodium Borohydride (NaBH₄), a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Procedure: Furo[3,4-c]pyridine-1,3-dione is dissolved in the chosen solvent and cooled in an ice bath. Sodium borohydride is added portion-wise while monitoring the reaction by TLC.
-
Work-up: Upon completion, the reaction is quenched by the careful addition of an acid (e.g., dilute HCl) to neutralize the excess borohydride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.
Method 1B: Intramolecular Cyclization of a Hydroxymethyl Pyridinecarboxylic Acid
This approach involves the initial selective reduction of one of the carboxylic acid groups of cinchomeronic acid to a hydroxymethyl group, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Workflow:
Caption: Synthesis via Intramolecular Cyclization.
Causality Behind Experimental Choices: Direct selective reduction of one carboxylic acid in the presence of another is challenging. Therefore, both carboxylic acids are typically converted to esters first. The selective reduction of one ester group can then be achieved using a controlled amount of a strong reducing agent or by exploiting differences in steric hindrance. Subsequent hydrolysis of the remaining ester yields the hydroxymethyl carboxylic acid, which can then undergo acid-catalyzed lactonization. The cyclization is driven by the formation of a stable five-membered lactone ring.[1]
Experimental Protocol: Synthesis and Cyclization of 3-(Hydroxymethyl)isonicotinic Acid
-
Esterification: Cinchomeronic acid is converted to its dimethyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
-
Selective Reduction: The dimethyl ester is selectively reduced. This can be a challenging step and may require careful control of stoichiometry and reaction conditions with a reducing agent like LiAlH₄ or via catalytic hydrogenation of one ester group after temporary protection of the other.
-
Hydrolysis: The resulting hydroxymethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous base followed by acidification.
-
Lactonization: The 3-(hydroxymethyl)isonicotinic acid is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to effect intramolecular cyclization to the lactone.
Comparative Analysis of Cinchomeronic Acid-Based Routes
| Parameter | Method 1A: Anhydride Reduction | Method 1B: Intramolecular Cyclization |
| Starting Material | Pyridine-3,4-dicarboxylic acid | Pyridine-3,4-dicarboxylic acid |
| Number of Steps | 2 | 4 |
| Key Challenge | Selective reduction of one carbonyl group. | Selective reduction of one ester group. |
| Potential Byproducts | Diol from over-reduction. | Diol from over-reduction, intermolecular esters. |
| Overall Yield | Moderate to Good | Potentially lower due to more steps. |
| Scalability | Generally good. | Can be more complex to scale up. |
Route 2: Synthesis of Furo[3,4-c]pyridine Derivatives from Substituted Pyridines
While not leading directly to the parent lactone, this route is important for accessing functionalized derivatives. For instance, the synthesis of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones has been reported, which exist in tautomeric equilibrium with 3-formyl-4-halopyridine-4-carboxylic acids.[2]
Workflow:
Caption: Synthesis of Substituted Furo[3,4-c]pyridin-1(3H)-ones.
Causality Behind Experimental Choices: This route starts from a more complex spirocyclic precursor and utilizes an acid-catalyzed rearrangement and hydrolysis to form the furo[3,4-c]pyridin-one core. The resulting 3-hydroxy lactone is a cyclic hemiacetal that can be further functionalized, for example, by reaction with amines to form 3-amino derivatives.[2]
Experimental Protocol: Synthesis of 4-chloro-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one [2]
-
Starting Material: 4-chloro-3-hydroxy-7-methylfuro[3,4-c]pyridin-1(3H)-one (0.213 g, 1 mmol) is dissolved in a suitable solvent.
-
Reaction: Aniline is added to the solution at room temperature.
-
Work-up: The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product precipitates and is collected by filtration, washed, and dried. A yield of 79% has been reported for a similar derivative.[2]
Alternative Strategies for the Aromatic Furo[3,4-c]pyridine Core
While not directly yielding the target lactone, it is valuable for the sake of completeness to mention established routes to the parent aromatic furo[3,4-c]pyridine system, as these could potentially be adapted. It is important to note that the parent furo[3,4-c]pyridine is reported to be unstable at room temperature.
-
Retro-Diels-Alder Reaction: This approach involves the flash vacuum thermolysis of a 1,4-epoxide precursor.
-
Lithiation and Silylation: This method starts from pyridine-phthalides and involves lithiation followed by o-silylation.
-
Hamaguchi-Ibata Reaction: This route utilizes the reaction of o-aminodiazocarbonyl precursors.
These methods are generally more complex and may not be as practical for the synthesis of the more stable lactone derivative.
Conclusion
For the synthesis of the Furo[3,4-c]pyridin-3(1H)-one core, the most direct and reliable strategies originate from pyridine-3,4-dicarboxylic acid (cinchomeronic acid). The choice between the selective reduction of the corresponding anhydride (Method 1A) and the intramolecular cyclization of a hydroxymethyl pyridinecarboxylic acid (Method 1B) will depend on the specific requirements of the synthesis, including desired scale, available reagents, and tolerance for a multi-step procedure. Method 1A appears to be more direct, while Method 1B may offer more control over the introduction of substituents. The synthesis of derivatives from more complex precursors (Route 2) provides a valuable avenue for accessing a range of functionalized analogues. Researchers should carefully consider the advantages and challenges of each route to select the most efficient pathway for their target molecules.
References
-
Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 15(1), 1-10. [Link]
-
PubChem. (n.d.). Furo[3,4-c]pyridine-1,3-dione. Retrieved from [Link]
-
Schultz, A. G., Shannon, P. J., & Tobin, P. S. (1979). Synthesis of 1,4,5,6-tetrahydro-2-(hydroxymethyl)-4-oxo-3-pyridinecarboxylic acid .gamma.-lactones. The Journal of Organic Chemistry, 44(16), 2980-2983. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]
-
ResearchGate. (n.d.). General scheme of the hydroxyacid cyclization reaction. Retrieved from [Link]
-
Bornstein, J., Shields, J. E., & Boisselle, A. P. (1973). 1,3-Dihydroisoindole. Organic Syntheses, 53, 59. [Link]
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. Retrieved from [Link]
Sources
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